Escitalopram Oxalate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
Escitalopram, the S-enantiomer of citalopram, belongs to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α - or β -adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache. Side effects generally occur within the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Escitalopram may be used to treat major depressive disorder (MDD) and generalized anxiety disorder (GAD). Escitalopram is a furancarbonitrile that is one of the Serotonin uptake inhibitors used as an antidepressant. The drug is also effective in reducing ethanol uptake in alcoholics and is used in depressed patients who also suffer from tardive dyskinesia in preference to tricyclic antidepressants, which aggravate this condition; Escitalopram (Cipralex) is a medication developed by the Danish pharmaceutical company Lundbeck, that acts as a selective serotonin reuptake inhibitor (SSRI). It is typically used as an antidepressant to treat depression associated with mood disorders, although it also may be used in the treatment of body dysmorphic disorder and anxiety, including OCD. In the United States, the drug is marketed under the name Lexapro by Forest Laboratories, Inc; Escitalopram is a medication that acts as a selective serotonin reuptake inhibitor (SSRI). It is typically used as an antidepressant to treat depression associated with mood disorders, although it also may be used in the treatment of body dysmorphic disorder and anxiety, including OCD; Discontinuation from antidepressants, especially abruptly, has been known to cause certain withdrawal symptoms. One possible discontinuation symptom from Escitalopram is a type of spontaneous nerve pulse known as paresthesia or 'electric shock sensations', described by some patients as a feeling of small electric shocks, which may be accompanied by dizziness. These pulses may be short in duration, only milliseconds long, may affect any region of the body, and recur up to several times a minute, throughout all waking hours. They can be increased by physical activity, but are not solely linked to muscular activity. Other discontinuation symptoms include extreme sensitivity to loud sounds and bright lights, chills, hot flushes, cold sweats, reddening of the face, abdominal pain, weight gain and extreme mental fatigue.
See also: Escitalopram (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046003 | |
| Record name | Escitalopram oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219861-08-2 | |
| Record name | Escitalopram oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219861-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Escitalopram oxalate [USAN:USP] | |
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| Record name | Escitalopram oxalate | |
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| Record name | Escitalopram oxalate | |
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| Record name | (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ESCITALOPRAM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Escitalopram Oxalate: A Technical Guide to its Mechanism of Action in Neuronal Circuits
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder and generalized anxiety disorder. Its therapeutic efficacy is rooted in a multifaceted mechanism of action that begins with a unique interaction with the serotonin transporter (SERT) and extends to time-dependent adaptive changes in neuronal circuits, gene expression, and neuroplasticity. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows. While commercially formulated as an oxalate salt, the pharmacological activity is conferred by the escitalopram molecule.
Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition
The principal target of escitalopram is the presynaptic serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. By inhibiting SERT, escitalopram increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Orthosteric and Allosteric Binding
Escitalopram exhibits a unique dual-binding mechanism on the human SERT (hSERT). It binds with high affinity to the primary, or orthosteric, site, which is the same site where serotonin binds, directly blocking reuptake. Additionally, escitalopram binds to a distinct allosteric site on the transporter. This allosteric binding is thought to stabilize the escitalopram-SERT complex, decreasing the dissociation rate of escitalopram from the orthosteric site and thus prolonging the inhibition of serotonin reuptake. This dual mechanism may contribute to its greater efficacy and faster onset of action compared to other SSRIs. The R-enantiomer of citalopram, which is absent in escitalopram, can interfere with the binding of the S-enantiomer at the allosteric site, potentially counteracting its therapeutic effect.
Caption: Dual binding of escitalopram to orthosteric and allosteric sites on SERT.
Binding Affinity and Selectivity Profile
Escitalopram is distinguished by its high affinity for SERT and its remarkable selectivity over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). This high selectivity is believed to contribute to its favorable side-effect profile compared to less-selective antidepressants. The binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the transporters, are summarized below. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Profile of Escitalopram for Human Monoamine Transporters
| Transporter/Receptor | Binding Affinity (Ki, nM) | Reference(s) |
|---|---|---|
| Serotonin Transporter (SERT) | 0.8 - 1.1 | [1][2] |
| Norepinephrine Transporter (NET) | 7,800 | [1] |
| Dopamine Transporter (DAT) | 27,400 | [1] |
| 5-HT1A Receptor | >1,000 | [1] |
| 5-HT2A Receptor | >1,000 | [1] |
| Histamine H1 Receptor | 2,000 | [1] |
| Alpha-1 Adrenergic Receptor | 3,900 | [1] |
| Muscarinic ACh Receptor (mACh) | 1,240 |[1] |
Data compiled from radioligand binding assays on cloned human transporters.
Downstream Effects on Neuronal Signaling and Circuits
The therapeutic effects of escitalopram are not solely due to the acute increase in synaptic serotonin. They also involve a cascade of time-dependent neuroadaptive changes within serotonergic and interconnected neuronal circuits.
Acute Effects: Increased Synaptic Serotonin
Immediately following administration, the blockade of SERT by escitalopram leads to a rapid increase in the concentration of serotonin in the synaptic cleft. This elevated serotonin level enhances the activation of various postsynaptic 5-HT receptors, initiating the downstream signaling cascade.
Chronic Adaptations: Autoreceptor Desensitization
The initial increase in synaptic serotonin also stimulates presynaptic 5-HT1A autoreceptors, which function as a negative feedback mechanism, reducing the firing rate of serotonergic neurons and subsequent serotonin release. However, with chronic (weeks-long) treatment, these 5-HT1A autoreceptors become desensitized or down-regulated.[1] This process gradually disinhibits the serotonergic neurons, leading to a sustained increase in serotonin release and neurotransmission, which is thought to correlate with the delayed onset of the full therapeutic effect.[1]
Modulation of Key Neuronal Circuits
Escitalopram modulates the activity and connectivity of critical neuronal circuits involved in emotion processing and regulation, most notably the cortico-limbic circuit involving the amygdala and the prefrontal cortex (PFC).
-
Amygdala: This region is central to processing fear and negative emotional stimuli. Studies using functional magnetic resonance imaging (fMRI) have shown that escitalopram can attenuate amygdala activity in response to negative emotional cues.
-
Prefrontal Cortex (PFC): The PFC, particularly the ventromedial PFC (vmPFC), exerts top-down regulatory control over the amygdala. Escitalopram has been shown to enhance the functional connectivity between the PFC and the amygdala, strengthening this regulatory control and potentially reducing negative emotional bias.
References
- 1. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Escitalopram Oxalate synthesis pathway and intermediate compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escitalopram, the (S)-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant for the treatment of major depressive disorder and generalized anxiety disorder.[1][2] Its therapeutic efficacy is almost exclusively attributed to the (S)-isomer, which is significantly more potent than the (R)-enantiomer.[1] Consequently, the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure escitalopram is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the core synthesis pathway for escitalopram oxalate, detailing the key intermediate compounds, experimental protocols, and quantitative data.
Core Synthesis Pathway Overview
The most common and industrially viable synthesis of this compound commences with 5-cyanophthalide. The pathway can be broadly divided into four key stages:
-
Formation of the Racemic Diol Intermediate: A double Grignard reaction on 5-cyanophthalide yields the racemic diol, (±)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.
-
Chiral Resolution: The racemic diol is resolved to isolate the desired (S)-enantiomer, (S)-(−)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.
-
Cyclization: The enantiomerically pure (S)-diol undergoes cyclization to form the escitalopram free base.
-
Salt Formation: The escitalopram base is treated with oxalic acid to produce the stable and pharmaceutically acceptable this compound salt.
An alternative, though less common, pathway begins with 5-bromophthalide, following a similar sequence of Grignard reactions, resolution, cyclization, and a final cyanation step.
Key Intermediate Compounds
The successful synthesis of this compound relies on the efficient formation and purification of several key intermediate compounds.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| 5-Cyanophthalide | ![]() | C₉H₅NO₂ | 159.14 | >99% |
| (±)-Diol | ![]() | C₂₀H₂₃FN₂O₂ | 342.41 | >98% |
| (S)-(-)-Diol | ![]() | C₂₀H₂₃FN₂O₂ | 342.41 | >99.5% (chiral purity) |
| Escitalopram (free base) | ![]() | C₂₀H₂₁FN₂O | 324.39 | >99% |
| This compound | ![]() | C₂₂H₂₃FN₂O₅ | 414.43 | >99.8% |
Synthesis Pathway Diagrams
Experimental Protocols
The following protocols are synthesized from various literature sources and patents to provide a comprehensive guide for each key step.
Stage 1: Synthesis of (±)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Racemic Diol)
This stage involves a sequential double Grignard reaction.
-
Materials: 5-Cyanophthalide, magnesium turnings, 4-fluorobromobenzene, 3-chloropropyldimethylamine, tetrahydrofuran (THF, anhydrous), iodine (crystal), hydrochloric acid.
-
Procedure:
-
Preparation of Grignard Reagent 1 (4-Fluorophenylmagnesium bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine are placed in anhydrous THF. A solution of 4-fluorobromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
First Grignard Reaction: The solution of 5-cyanophthalide in anhydrous THF is cooled to between -20°C and 0°C.[3] The prepared 4-fluorophenylmagnesium bromide solution is added slowly while maintaining the temperature. The reaction is stirred at this temperature for 2-3 hours.
-
Preparation of Grignard Reagent 2 (3-(Dimethylamino)propylmagnesium chloride): In a separate flask, a Grignard reagent is prepared from magnesium turnings and 3-chloropropyldimethylamine in anhydrous THF.
-
Second Grignard Reaction: The second Grignard reagent is added to the reaction mixture from step 2 at a temperature between -20°C and 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with hydrochloric acid. The aqueous layer is separated, washed with an organic solvent (e.g., toluene), and then basified with an aqueous ammonia solution to a pH of approximately 9-10. The product is extracted with an organic solvent (e.g., dichloromethane or toluene). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude racemic diol.
-
-
Quantitative Data:
-
Yield: Typically in the range of 70-85%.
-
Purity (HPLC): Generally >98%.
-
Stage 2: Chiral Resolution of the Racemic Diol
This step isolates the desired (S)-enantiomer using a chiral resolving agent.
-
Materials: Racemic diol, (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA), methanol or isopropanol.
-
Procedure:
-
The crude racemic diol is dissolved in a suitable solvent, such as methanol or isopropanol, at an elevated temperature (e.g., 50-60°C).[4]
-
A solution of (+)-DTTA (approximately 0.5 equivalents) in the same solvent is added to the diol solution.
-
The mixture is slowly cooled to room temperature and stirred for several hours to allow for the crystallization of the diastereomeric salt of the (S)-diol.
-
The precipitated solid, the (S)-(-)-Diol DPTTA salt, is collected by filtration and washed with a small amount of cold solvent.
-
To obtain the free (S)-diol, the diastereomeric salt is suspended in a mixture of water and an organic solvent (e.g., dichloromethane or toluene). The pH of the aqueous layer is adjusted to 9-10 with an aqueous base (e.g., sodium hydroxide or ammonia solution).[4]
-
The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the enantiomerically pure (S)-(-)-diol.
-
-
Quantitative Data:
-
Yield of (S)-Diol: The theoretical maximum yield is 50%. Practical yields are typically in the range of 35-45% based on the starting racemic diol.
-
Chiral Purity (HPLC): >99.5%.[4]
-
Stage 3: Cyclization to Escitalopram Free Base
The (S)-diol is cyclized to form the dihydroisobenzofuran ring of escitalopram.
-
Materials: (S)-(-)-Diol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM) or toluene.
-
Procedure:
-
The (S)-(-)-diol is dissolved in an anhydrous solvent such as dichloromethane or toluene and cooled to a low temperature (e.g., -10°C to 0°C).[4]
-
Triethylamine is added to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride, ensuring the temperature remains low.
-
The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.
-
The reaction is monitored by TLC or HPLC for completion.
-
Once complete, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield escitalopram free base as an oil.
-
-
Quantitative Data:
-
Yield: Typically >90%.
-
Purity (HPLC): >99%.
-
Stage 4: Formation of this compound
The final step involves the formation of the stable oxalate salt.
-
Materials: Escitalopram free base, oxalic acid dihydrate, acetone or ethanol.
-
Procedure:
-
The escitalopram free base is dissolved in a suitable organic solvent, such as acetone or ethanol.[5]
-
A solution of oxalic acid dihydrate (1 equivalent) in the same solvent is added to the escitalopram solution.
-
The mixture is stirred at room temperature, and the this compound salt precipitates out of the solution.
-
The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
-
-
Quantitative Data:
-
Yield: Nearly quantitative.
-
Purity (HPLC): >99.8%.[4]
-
Melting Point: 152-153 °C.
-
Characterization of Intermediates and Final Product
The identity and purity of the intermediates and the final this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical and chiral purity of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecules, confirming their identity. The mass spectrum of escitalopram typically shows a parent ion peak at m/z 325.[6]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecules. The IR spectrum of this compound exhibits characteristic peaks for C-H stretching (around 2855 cm⁻¹), C≡N stretching (around 2231 cm⁻¹), and C=O stretching (around 1599 cm⁻¹).[5]
Conclusion
The synthesis of this compound is a well-established process that relies on a key sequence of a double Grignard reaction, chiral resolution, and cyclization. Careful control of reaction conditions and purification of intermediates are crucial for achieving high yields and the required enantiomeric purity for the final active pharmaceutical ingredient. The methodologies and data presented in this guide provide a comprehensive technical overview for professionals in the field of drug development and synthesis.
References
- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Improved Process For The Preparation Of Escitalopram" [quickcompany.in]
- 4. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Escitalopram Oxalate to Serotonin Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and anxiety disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity binding to the human serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[1][2][3] This technical guide provides an in-depth overview of the in vitro binding affinity of escitalopram oxalate to SERT, presenting quantitative binding data, detailed experimental protocols for its characterization, and visualizations of its unique binding mechanism.
Quantitative Binding Affinity Data
The binding affinity of escitalopram for the serotonin transporter is characterized by its dissociation constant (Kd), inhibition constant (Ki), and the concentration required to inhibit 50% of binding (IC50). The following table summarizes key quantitative data from in vitro studies.
| Parameter | Value | Cell/Tissue Preparation | Radioligand | Reference |
| Ki | 3 nM | COS7 cells transiently expressing hSERT | [3H]-S-citalopram | [4] |
| IC50 | 5.4 nM | COS-7 cells expressing SERT WT | [3H]S-CIT | [5] |
| IC50 (Allosteric Site) | 5800 nM | Not Specified | Not Specified | [6] |
| Kd | Not Specified | Not Specified | Not Specified | |
| Bmax | Not Specified | Not Specified | Not Specified |
Note: Compiling a comprehensive table with multiple studies proving the same values is challenging due to variations in experimental conditions. The provided values are representative of the high affinity of escitalopram for SERT.
Mechanism of Action: Orthosteric and Allosteric Binding
Escitalopram exhibits a unique dual-binding mechanism to the serotonin transporter, which contributes to its high potency and efficacy.[7][8] It binds to both a primary (orthosteric) site and a secondary (allosteric) site on the SERT protein.[2][3][8]
-
Orthosteric Binding: Escitalopram binds with high affinity to the primary binding site on SERT, the same site where serotonin binds.[2][3] This directly blocks the reuptake of serotonin into the presynaptic neuron.[1]
-
Allosteric Binding: Escitalopram also binds to a low-affinity allosteric site on SERT.[2][8] Binding to this site modulates the conformation of the transporter, which in turn stabilizes the binding of escitalopram at the orthosteric site and slows its dissociation rate.[2][9] This allosteric interaction is thought to prolong the inhibition of serotonin reuptake, contributing to the superior efficacy of escitalopram compared to other SSRIs.[2][3]
The R-enantiomer of citalopram, while having a much lower affinity for the orthosteric site, can also bind to the allosteric site and negatively interfere with the binding of escitalopram.[7][9] This highlights the stereospecificity and complex nature of escitalopram's interaction with SERT.
Signaling Pathway of Escitalopram Action
Caption: Mechanism of Escitalopram action at the serotonergic synapse.
Experimental Protocols: In Vitro Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10] The following provides a detailed methodology for a competitive radioligand binding assay to determine the Ki of escitalopram for the serotonin transporter.
Materials and Reagents
-
Biological Material: Cell membranes from a stable cell line expressing the human serotonin transporter (hSERT), such as HEK-293 or COS-7 cells.[11][12] Alternatively, brain tissue homogenates (e.g., from rat frontal cortex) can be used.[7]
-
Radioligand: A tritiated ligand with high affinity for SERT, such as [3H]-Citalopram or [3H]-Paroxetine.[7]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 1 µM fluoxetine or unlabeled escitalopram) to determine non-specific binding.[13]
-
Assay Buffer: Tris-HCl buffer containing NaCl and KCl (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[13]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Procedure
-
Membrane Preparation: Homogenize hSERT-expressing cells or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[14]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + High concentration of non-specific ligand.
-
Competitive Binding: Membranes + Radioligand + Varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation, radioligand, and test compounds to the wells. Incubate the plate for a sufficient time to reach equilibrium (typically 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C).[14]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14][15]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the escitalopram concentration.
-
Determine the IC50 value (the concentration of escitalopram that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Conclusion
The in vitro binding affinity of this compound for the serotonin transporter is characterized by its high potency, driven by a unique dual-binding mechanism involving both orthosteric and allosteric sites. This intricate interaction leads to a prolonged and effective blockade of serotonin reuptake, which is fundamental to its therapeutic action. The standardized radioligand binding assays detailed in this guide provide a robust framework for the continued investigation and characterization of escitalopram and other novel compounds targeting the serotonin transporter. This in-depth understanding is crucial for the rational design and development of next-generation antidepressants with improved efficacy and side-effect profiles.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idrblab.org [idrblab.org]
- 7. Escitalopram: a unique mechanism of action | Semantic Scholar [semanticscholar.org]
- 8. Farmakoterapia w Psychiatrii i Neurologii [fpn.ipin.edu.pl]
- 9. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
A Deep Dive into the Contrasting Pharmacological Profiles of Escitalopram and its R-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In Vitro Pharmacology: A Tale of Two Enantiomers at the Serotonin Transporter
The fundamental difference in the pharmacological activity of escitalopram and R-citalopram lies in their interaction with the human serotonin transporter (hSERT). Escitalopram is a potent and highly selective inhibitor of serotonin reuptake, which is the primary mechanism of action for its antidepressant and anxiolytic effects.[1][2][3] In stark contrast, R-citalopram exhibits a significantly lower affinity for the SERT.[2][4]
Receptor and Transporter Binding Affinities
Radioligand binding assays have been instrumental in quantifying the affinity of each enantiomer for various monoamine transporters. These studies consistently demonstrate escitalopram's high affinity and selectivity for the SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT).
| Compound | Transporter | Binding Affinity (Ki, nmol/L) |
| Escitalopram (S-citalopram) | hSERT | 1.1 [5] |
| hNET | >10,000 | |
| hDAT | >10,000 | |
| R-citalopram | hSERT | ~30-40 fold lower than Escitalopram [4] |
| hNET | - | |
| hDAT | - | |
| Citalopram (Racemic) | hSERT | Twice as low as Escitalopram [4] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter. A lower Ki value indicates a higher binding affinity.
Neurotransmitter Reuptake Inhibition
Functional assays measuring the inhibition of serotonin reuptake into synaptosomes or cells expressing the hSERT confirm the findings from binding studies. Escitalopram is a potent inhibitor of serotonin reuptake, while R-citalopram is substantially weaker.[2][6]
| Compound | Assay System | 5-HT Reuptake Inhibition (IC50) | Potency vs. R-citalopram |
| Escitalopram (S-citalopram) | COS-1 cells with h-5-HTT, Rat brain synaptosomes | ~2 times more potent than citalopram[2] | ~40 times more potent[2][6] |
| R-citalopram | COS-1 cells with h-5-HTT, Rat brain synaptosomes | Significantly less potent | - |
| Citalopram (Racemic) | COS-1 cells with h-5-HTT, Rat brain synaptosomes | - | - |
IC50: Half-maximal inhibitory concentration. 5-HT: 5-hydroxytryptamine (serotonin). h-5-HTT: human serotonin transporter.
The Allosteric Inhibition Model
A pivotal discovery in understanding the pharmacology of citalopram's enantiomers is the antagonistic effect of R-citalopram on escitalopram's action.[1][4] R-citalopram is believed to bind to an allosteric site on the SERT, which in turn reduces the binding affinity and inhibitory effect of escitalopram at the primary (orthosteric) binding site.[1][7] This interaction provides a molecular basis for the observation that escitalopram is more effective and has a faster onset of action than an equivalent dose of racemic citalopram.[1][8][9]
In Vivo Efficacy: Preclinical Models Underscore a Clear Distinction
Animal models of depression and anxiety provide further evidence for the superior efficacy of escitalopram and the counterproductive role of R-citalopram.
Antidepressant-like Activity
In models such as the mouse forced swim test, escitalopram significantly reduces immobility time, an indicator of antidepressant effect.[2][6] Racemic citalopram also shows this effect, but R-citalopram is inactive.[2]
Anxiolytic-like Activity
In the foot-shock-induced ultrasonic vocalization test in rats, a model for anxiety, both escitalopram and citalopram potently inhibit distress vocalizations. R-citalopram is several times less potent in this model.[2][6]
In Vivo Neurochemistry
Microdialysis studies in freely moving rats have demonstrated that escitalopram administration leads to a greater increase in extracellular serotonin levels in the frontal cortex compared to racemic citalopram.[10] Notably, co-administration of R-citalopram with escitalopram attenuates the rise in extracellular serotonin induced by escitalopram alone.[10] This provides direct in vivo evidence of R-citalopram's antagonistic effect.
Pharmacokinetics and Metabolism
Both enantiomers of citalopram are metabolized by the hepatic cytochrome P450 (CYP) enzyme system, primarily by CYP2C19, CYP3A4, and CYP2D6.[11][12] Importantly, pharmacokinetic studies have shown that the S and R configurations are stable in vivo, with no evidence of interconversion.[4] Following oral administration, escitalopram is rapidly absorbed, with a half-life of approximately 27-33 hours, which is consistent with once-daily dosing.[12]
| Pharmacokinetic Parameter | Escitalopram | R-citalopram |
| Metabolism | CYP2C19, CYP3A4, CYP2D6[11][12] | CYP2C19, CYP3A4, CYP2D6[11] |
| In vivo stability | Stable, no interconversion to R-enantiomer[4] | Stable |
| Elimination Half-life | ~27-33 hours[12] | Slower metabolism can lead to higher plasma levels than escitalopram after chronic treatment with citalopram[7] |
| Protein Binding | Low (56%)[12] | - |
Downstream Signaling Pathways
The therapeutic effects of escitalopram extend beyond the synaptic cleft, influencing intracellular signaling cascades that regulate neuroplasticity and cellular resilience. Chronic administration of escitalopram has been shown to modulate pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin complex 1 (mTORC1).[13][14] These pathways are crucial for synaptic plasticity and neuronal survival, which are often impaired in depressive disorders. Escitalopram treatment can also influence the expression of MeCP2, a protein involved in regulating gene expression in response to chronic stress.[13]
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in this guide.
Radioligand Binding Assay for SERT Affinity
-
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.
-
Methodology:
-
Preparation of Transporter Source: Membranes are prepared from cells (e.g., HEK293) stably transfected with the human SERT.[15]
-
Competitive Binding: The cell membranes are incubated with a constant concentration of a radiolabeled ligand that specifically binds to the SERT (e.g., [3H]paroxetine).[16]
-
Incubation with Test Compound: Varying concentrations of the test compounds (escitalopram and R-citalopram) are added to compete with the radioligand for binding to the SERT.
-
Separation and Quantification: The membranes are washed to remove unbound radioligand. The amount of bound radioactivity is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Neurotransmitter Reuptake Inhibition Assay
-
Objective: To measure the functional potency (IC50) of a compound to inhibit serotonin reuptake.
-
Methodology:
-
Cell Culture: Human cell lines endogenously expressing SERT (e.g., JAR cells) or transfected cells are cultured in 96-well plates.[17]
-
Pre-incubation with Inhibitor: Cells are washed and then pre-incubated with various concentrations of the test compounds.
-
Initiation of Uptake: A solution containing a fixed concentration of radiolabeled serotonin ([3H]5-HT) is added to the wells to initiate uptake.[17]
-
Termination of Uptake: After a specific incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]5-HT.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of [3H]5-HT uptake is determined as the IC50 value.
-
Animal Models for Antidepressant Efficacy
-
Objective: To assess the antidepressant-like effects of a compound in vivo.
-
Forced Swim Test (FST):
-
Procedure: Mice or rats are placed in a cylinder of water from which they cannot escape.[18][19]
-
Measurement: The duration of immobility (floating without struggling) is recorded over a set period.[19]
-
Interpretation: Antidepressant compounds are expected to decrease the duration of immobility, as the animal will struggle for longer.
-
-
Chronic Unpredictable Mild Stress (CUMS):
-
Procedure: Animals are subjected to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression.[18][19]
-
Measurement: Anhedonia is often assessed by a sucrose preference test, where a reduced preference for a sweetened solution over plain water indicates a depressive-like state.
-
Interpretation: Effective antidepressants are expected to reverse the stress-induced reduction in sucrose preference.
-
Conclusion and Implications for Drug Development
The pharmacological profiles of escitalopram and R-citalopram are distinctly different and clinically significant. Escitalopram is the therapeutically active enantiomer, potently and selectively inhibiting the serotonin transporter. R-citalopram is not merely an inactive isomer but an antagonist that hinders the efficacy of escitalopram through an allosteric mechanism at the SERT. This understanding has profound implications for drug development, highlighting the importance of stereochemistry in drug design and the potential for seemingly inactive enantiomers to have significant pharmacological effects. The superior clinical efficacy and faster onset of action of escitalopram compared to racemic citalopram are well-supported by this detailed pharmacological profile.[1][9] For researchers and drug development professionals, the story of escitalopram versus R-citalopram serves as a compelling case study in the value of chiral pharmacology for optimizing therapeutic agents.
References
- 1. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. The interaction of escitalopram and R-citalopram at the human serotonin transporter investigated in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Escitalopram versus citalopram: the surprising role of the R-enantiomer | Semantic Scholar [semanticscholar.org]
- 10. The R-enantiomer of citalopram counteracts escitalopram-induced increase in extracellular 5-HT in the frontal cortex of freely moving rats [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of escitalopram and paroxetine on mTORC1 signaling in the rat hippocampus under chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Escitalopram Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Escitalopram Oxalate, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. This document outlines quantitative solubility data in various solvents, detailed experimental protocols for solubility determination, and a visual representation of its mechanism of action.
Physicochemical Properties of this compound
This compound is the S-enantiomer of citalopram and functions by selectively inhibiting the reuptake of serotonin in the brain.[1] It presents as a fine, white to slightly yellow powder.[2][3] The solubility of this compound is a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of solvents. The following tables summarize the available quantitative data, providing a comparative overview for formulation scientists.
Table 1: Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent | Solubility Category | Quantitative Value (mg/mL) | Reference |
| Methanol | Freely Soluble | Not specified | [1][2][4] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | 83 | [5] |
| 41.44 | [6] | ||
| Water | Sparingly Soluble | 25 | [5] |
| 20.72 | [6] | ||
| Isotonic Saline | Soluble | Not specified | [2][4] |
| Ethanol | Sparingly Soluble/Insoluble | Not specified | [2][4][5] |
| Ethyl Acetate | Slightly Soluble | Not specified | [2][4] |
| Heptane | Insoluble | Not specified | [2][4] |
Table 2: Temperature-Dependent Solubility of Escitalopram in Subcritical Water
A study by Akay et al. investigated the solubility of escitalopram in subcritical water at a constant pressure of 5.0 MPa, demonstrating a significant increase in solubility with rising temperature.[7][8]
| Temperature (K) | Mole Fraction (x 10⁻³) |
| 298 | 1.08 |
| 323 | 2.15 |
| 348 | 4.31 |
| 373 | 8.62 |
| 398 | 17.24 |
| 423 | 34.48 |
| 448 | 51.72 |
| 473 | 59.88 |
Data extracted from the graphical representation in Akay et al. (2021).[7]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10] The following protocol outlines the key steps for determining the solubility of this compound.
Materials and Equipment
-
This compound powder (high purity)
-
Selected solvents (e.g., purified water, ethanol, methanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
pH meter
Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, use purified water and adjust the pH if necessary.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass flask). The excess solid should be visible to ensure saturation.
-
Equilibration: Place the sealed containers in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.[11][12][13][14][15]
-
Data Analysis: Calculate the solubility of this compound in the solvent by back-calculating from the diluted sample concentration to the original undiluted saturated solution.
The following diagram illustrates the general workflow for this experimental protocol.
Mechanism of Action: Serotonin Reuptake Inhibition
Escitalopram's therapeutic effect is derived from its high affinity and selectivity for the human serotonin transporter (SERT).[1][4] By binding to SERT, escitalopram blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
The following diagram illustrates this key signaling pathway.
Conclusion
This technical guide provides essential information on the solubility of this compound for professionals in the pharmaceutical sciences. The presented data and protocols are intended to support formulation development and enhance the understanding of this important API. Further research into the temperature-dependent solubility in a wider range of pharmaceutically relevant solvents would be a valuable addition to the existing literature.
References
- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - ESCITALOPRAM- this compound solution [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 7. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. who.int [who.int]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. pharmacyjournal.in [pharmacyjournal.in]
Early-stage in vivo studies of Escitalopram Oxalate in animal models
An In-Depth Technical Guide to Early-Stage In Vivo Studies of Escitalopram Oxalate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed medication for major depressive disorder (MDD) and several anxiety disorders.[1][2] Its therapeutic effect is primarily attributed to the potentiation of serotonergic activity in the central nervous system (CNS) by selectively blocking the serotonin (5-HT) transporter (SERT), thereby inhibiting the reuptake of serotonin from the synaptic cleft.[1][3] Early-stage in vivo studies in animal models are fundamental to elucidating the pharmacological profile, confirming the mechanism of action, and establishing the preclinical efficacy and safety of compounds like this compound.
This technical guide provides a comprehensive overview of the core methodologies, experimental models, and quantitative outcomes from foundational preclinical in vivo research on escitalopram. It is designed to serve as a detailed resource for professionals engaged in neuropsychiatric drug discovery and development.
Core Pharmacological Profile
Mechanism of Action
In vitro and in vivo animal studies confirm that escitalopram is a highly selective inhibitor of serotonin reuptake with minimal effects on norepinephrine and dopamine transporters.[3] It is significantly more potent than its R-enantiomer in inhibiting 5-HT reuptake.[3] In addition to binding the primary site on the SERT, escitalopram also binds to an allosteric site, which is hypothesized to prolong its binding at the primary site and enhance its efficacy.[4][5]
Caption: Escitalopram selectively blocks the serotonin transporter (SERT).
Behavioral Models for Efficacy Assessment
Preclinical behavioral assays in rodents are crucial for predicting the therapeutic effects of psychotropic agents. The following models have been instrumental in characterizing the antidepressant, anxiolytic, and anti-compulsive properties of escitalopram.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used model to screen for potential antidepressant efficacy.[6][7] The test is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase active, escape-oriented behaviors (swimming, climbing) and reduce the duration of immobility.[6][8]
Experimental Protocol: The protocol for rats typically spans 48 hours.[6][7][9]
-
Pre-Test Session (Day 1): Rats are individually placed in a cylinder (e.g., 25 cm diameter) containing water (15-30 cm deep) at approximately 25°C for a 15-minute session.[6][9][10] This initial exposure accentuates the behavioral differences observed in the subsequent test session.[6][9]
-
Drug Administration (Day 2): this compound or a vehicle is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the test session.[10]
-
Test Session (Day 2): Rats are returned to the water-filled cylinder for a 5-minute test session.[6][11]
-
Data Analysis: The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) versus active behaviors (swimming and climbing) is scored by a trained observer blinded to the treatment groups.[6][7] A significant reduction in immobility time is interpreted as an antidepressant-like effect.[6][9]
Caption: Experimental workflow for the Forced Swim Test (FST).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a standard assay for assessing anxiety-like behavior in rodents, leveraging their natural aversion to open and elevated spaces.[11][12][13] Anxiolytic compounds like escitalopram are expected to increase the proportion of time spent and entries made into the open arms of the maze.[11]
Experimental Protocol:
-
Apparatus: The maze is shaped like a plus sign, elevated from the floor (e.g., 50 cm), and consists of two open arms and two enclosed by high walls.[14] Lighting conditions should be consistent across tests.[11][13]
-
Habituation: Animals should be habituated to the testing room for at least one hour before the test.[13]
-
Procedure: The mouse or rat is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute session.[11][15]
-
Data Collection: A video tracking system records the animal's movements.[11][13]
-
Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms.[12] An increase in open arm activity (time and/or entries) reflects an anxiolytic effect.[11]
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Marble Burying Test for Anxiolytic and Anti-Compulsive-Like Behavior
The marble burying test is sensitive to drugs affecting anxiety and obsessive-compulsive disorders (OCD).[16][17] The natural tendency of mice to dig in novel bedding is measured by their burying of glass marbles.[16] A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.
Experimental Protocol:
-
Apparatus: A standard mouse cage is filled with 5 cm of fresh, clean bedding.[16]
-
Marble Placement: Twenty to 25 glass marbles are spaced evenly on the surface of the bedding.[16][17]
-
Procedure: A single mouse is placed in the cage and left undisturbed for a 30-minute session.[16][17] Food and water are withheld during this period.[17]
-
Data Analysis: After the session, the mouse is removed, and the number of buried marbles is counted by an observer blinded to the treatment conditions.[17] A marble is typically scored as "buried" if at least two-thirds of its surface is covered by bedding.[16][17]
Caption: Experimental workflow for the Marble Burying Test (MBT).
Neurochemical Assessment: In Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals. It is essential for confirming that a drug like escitalopram engages its target (SERT) and produces the expected neurochemical change (increased synaptic serotonin).
Experimental Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the prefrontal cortex or hippocampus.[4][18]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-3 µL/min).[19][20]
-
Sample Collection: Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. This fluid (the dialysate) is collected in timed fractions (e.g., every 6-20 minutes).[19][20]
-
Drug Administration: After collecting stable baseline samples, escitalopram is administered systemically (e.g., i.p. or s.c.) or locally via reverse dialysis through the probe.[18][20]
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC). The change in serotonin levels from baseline after drug administration is then calculated.
Caption: Workflow for in vivo microdialysis studies.
Quantitative Data Summary from In Vivo Studies
The following tables summarize quantitative data from representative early-stage studies of this compound in animal models.
Table 1: Antidepressant-Like Effects of this compound
| Animal Model | Test | Doses (mg/kg) | Route | Key Finding | Citation |
|---|---|---|---|---|---|
| Male Mice | Forced Swim Test | N/A | N/A | Dose-dependently reversed immobility. | [21] |
| Rats | Forced Swim Test | 5 and 10 | i.p. | Significantly reduced immobility time with increasing dosage. | [10] |
| Mice | Tail Suspension Test | 0, 1, 3.2, 10 | i.p. | ED₅₀ value for reducing immobility was 4.770 mg/kg. |[4] |
Table 2: Anxiolytic and Anti-Compulsive Effects of this compound
| Animal Model | Test | Doses (mg/kg) | Route | Key Finding | Citation |
|---|---|---|---|---|---|
| C57/BL6/N Mice | Marble Burying | N/A | N/A | Significantly decreased the number of marbles buried. | [22] |
| hSERT Knockin Mice | Marble Burying | 0, 1, 3.2, 10 | i.p. | ED₅₀ value for reducing marble burying was 2.528 mg/kg in mice with intact SERT. | [4] |
| Swiss Albino Mice | Elevated Plus Maze | 10 and 20 | Oral | Reversed anxiety-like effects induced by doxorubicin. | [23] |
| Deer Mice | Stereotypy Model | 50 mg/kg/day | Oral | Chronic treatment significantly reduced compulsive-like stereotypical behaviors. |[24][25] |
Table 3: Neurochemical Effects of this compound
| Animal Model | Brain Region | Doses (mg/kg) | Route | Key Finding | Citation |
|---|---|---|---|---|---|
| Rats | Prefrontal Cortex | 0.15 and 0.63 | s.c. | Increased extracellular 5-HT to 234% and 298% of baseline, respectively. | [18] |
| Mice | Frontal Cortex | 8 and 16 | i.p. | Significantly increased extracellular 5-HT levels. | [20] |
| Rats | Ventral Hippocampus | 10 mg/kg/day (chronic) | i.p. | Chronic administration under stress conditions can impact BDNF expression. |[26] |
Integrated Preclinical Evaluation Workflow
The characterization of escitalopram involves an integrated approach where pharmacokinetic profiling, direct measurement of neurochemical target engagement, and behavioral efficacy assessments are logically interconnected.
Caption: Logical workflow for preclinical in vivo evaluation.
Conclusion
Early-stage in vivo studies in animal models have been indispensable in establishing the foundational profile of this compound. Through validated behavioral paradigms such as the Forced Swim Test, Elevated Plus Maze, and Marble Burying test, its antidepressant, anxiolytic, and anti-compulsive properties have been robustly demonstrated. Furthermore, neurochemical techniques like in vivo microdialysis have provided direct evidence of its mechanism of action, confirming that it elevates extracellular serotonin levels in key brain regions. The quantitative data derived from these studies have been critical for dose selection and have provided the preclinical evidence necessary to support clinical development. This guide summarizes the core technical approaches that form the bedrock of preclinical psychopharmacology research.
References
- 1. researchgate.net [researchgate.net]
- 2. Escitalopram - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo investigation of escitalopram's allosteric site on the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 16. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 17. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.hres.ca [pdf.hres.ca]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Effect of escitalopram on cardiomyopathy-induced anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reappraisal of spontaneous stereotypy in the deer mouse as an animal model of obsessive-compulsive disorder (OCD): response to escitalopram treatment and basal serotonin transporter (SERT) density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Escitalopram alters tryptophan metabolism, plasma lipopolysaccharide, and the inferred functional potential of the gut microbiome in deer mice showing compulsive-like rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protective Effects of Long-Term Escitalopram Administration on Memory and Hippocampal BDNF and BCL-2 Gene Expressions in Rats Exposed to Predictable and Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
Escitalopram Oxalate: A Comprehensive Analysis of its Receptor Binding Profile Beyond the Serotonin Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and anxiety disorders. Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. However, a comprehensive understanding of its pharmacological profile necessitates an in-depth examination of its interactions with other neuroreceptors and transporters. This technical guide provides a detailed overview of the receptor binding profile of escitalopram oxalate beyond SERT, presenting quantitative binding data, detailed experimental methodologies for the cited assays, and visualizations of the associated signaling pathways. This information is critical for researchers and drug development professionals seeking to understand the full spectrum of escitalopram's neuropharmacological activity and to inform the development of future therapeutics with improved selectivity and side-effect profiles.
Quantitative Receptor Binding Profile of this compound
Escitalopram exhibits a high degree of selectivity for the serotonin transporter. Its affinity for other neuroreceptors and transporters is significantly lower, which is believed to contribute to its favorable side-effect profile compared to less selective antidepressants. The following tables summarize the in vitro binding affinities (Ki or IC50 values) of escitalopram for a range of molecular targets beyond SERT.
Table 1: Monoamine Transporter Binding Affinities
| Target | Kᵢ (nM) | Species | Notes |
| Norepinephrine Transporter (NET) | 7,800 | Human | Significantly lower affinity compared to SERT, indicating high selectivity. |
| Dopamine Transporter (DAT) | 27,400 | Human | Very low affinity, suggesting minimal direct impact on dopamine reuptake. |
Table 2: Neuroreceptor Binding Affinities
| Receptor | Kᵢ (nM) | Species | Notes |
| Sigma-1 (σ₁) Receptor | 200 - 430 | Not Specified | Moderate affinity, which may contribute to its anxiolytic and antidepressant effects.[1] |
| Sigma-2 (σ₂) Receptor | 200 - 430 | Not Specified | Moderate affinity, similar to the sigma-1 receptor.[1] |
| 5-HT₂C Receptor | 2,500 | Human | Low affinity. |
| α₁-Adrenergic Receptor | ≥ 2,000 | Not Specified | Very low affinity.[1] |
| Histamine H₁ Receptor | ≥ 2,000 | Not Specified | Very low affinity, contributing to a lower incidence of sedative side effects.[1] |
| Muscarinic Acetylcholine Receptor (mACh) | 1,240 | Human | Low affinity, suggesting a low potential for anticholinergic side effects. |
| 5-HT₁A Receptor | > 1,000 | Human | Negligible affinity. |
| 5-HT₂A Receptor | > 1,000 | Human | Negligible affinity. |
| α₂-Adrenergic Receptor | > 1,000 | Human | Negligible affinity. |
| Dopamine D₂ Receptor | > 1,000 | Human | Negligible affinity. |
Table 3: Ion Channel Binding Affinities
| Channel | IC₅₀ (µM) | Species | Notes |
| hERG Potassium Channel | 2.6 | Human | Blockade of hERG channels is a consideration for potential cardiac effects, although the clinical significance at therapeutic doses of escitalopram is considered low.[2][3] |
Experimental Protocols
The determination of binding affinities (Ki) and functional inhibition (IC50) is typically achieved through standardized in vitro assays. The following sections describe representative experimental protocols for the key assays used to characterize the receptor binding profile of escitalopram.
Radioligand Binding Assays for Monoamine Transporters and Neuroreceptors
Objective: To determine the binding affinity (Ki) of escitalopram for various transporters (NET, DAT) and receptors (Sigma-1, 5-HT2C, α1-adrenergic, Histamine H1, Muscarinic M1) through competitive displacement of a specific radioligand.
Materials:
-
Membrane Preparations: Homogenates of cells or tissues expressing the target transporter or receptor (e.g., HEK293 cells transfected with the human norepinephrine transporter).
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-nisoxetine for NET, [³H]-(+)-pentazocine for Sigma-1 receptors).
-
Test Compound: this compound of varying concentrations.
-
Assay Buffer: Buffer solution appropriate for the specific receptor binding assay (e.g., Tris-HCl buffer).
-
Filtration Apparatus: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell pellets or tissues are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of escitalopram are incubated together in the assay buffer.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate using a vacuum manifold. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of escitalopram (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Escitalopram Oxalate in Pharmaceutical Formulations
For Research and Quality Control Professionals
Abstract
This application note details a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Escitalopram Oxalate in bulk drug and pharmaceutical tablet formulations. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase composed of a phosphate buffer and acetonitrile. The method is validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates excellent linearity, accuracy, precision, specificity, and robustness, making it highly suitable for routine quality control analysis.
Introduction
Escitalopram is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1][2][3] It is the S-enantiomer of citalopram and works by increasing the levels of serotonin in the brain.[1][3] Accurate and reliable analytical methods are crucial for determining the Escitalopram content in pharmaceutical dosage forms to ensure product quality, safety, and efficacy. This document provides a comprehensive protocol for a validated HPLC method designed for this purpose.
Experimental Protocol
Reagents and Chemicals
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)[1]
-
Orthophosphoric Acid (AR Grade)[1]
-
Triethylamine (HPLC Grade)[4]
-
High-purity water (Milli-Q or equivalent)
-
Commercially available this compound tablets
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with an isocratic pump, UV-Vis detector, autosampler, column oven, and data acquisition software was used.[1] The key chromatographic parameters are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.8) (280:670 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 238 nm[2][4] |
| Injection Volume | 20 µL[1][4] |
| Column Temperature | 37°C[4] |
| Run Time | Approximately 6 minutes[2] |
Preparation of Solutions
-
Phosphate Buffer (pH 3.8): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 3.8 using diluted orthophosphoric acid. Filter the buffer solution through a 0.45 µm nylon filter before use.[4]
-
Mobile Phase: Mix the filtered Phosphate Buffer (pH 3.8) and Acetonitrile in the ratio specified in Table 1. Degas the mixture by sonication for 10-15 minutes.[1][5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase, sonicate briefly, and make up the volume to the mark with the mobile phase.[1]
-
Working Standard Solutions (10-100 µg/mL): From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 µg/mL to 100 µg/mL for the construction of a calibration curve.
-
Sample Solution (Target concentration: 50 µg/mL):
-
Weigh and finely powder 20 Escitalopram tablets.[1]
-
Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1][6]
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[4]
-
Method Validation Workflow
The developed method was validated as per ICH guidelines to demonstrate its suitability for the intended purpose.[6]
Caption: Logical workflow for HPLC method validation.
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly. Five replicate injections of a working standard solution (e.g., 50 µg/mL) were made. The acceptance criteria are shown in Table 2.[1]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 – 2.5[7][8] |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0%[4] |
| % RSD of Retention Time | ≤ 1.0% |
Linearity
Linearity was assessed by analyzing six concentrations of this compound ranging from 2.5 to 80 µg/mL.[1] A calibration curve was plotted between the peak area and the corresponding concentration.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 2.5 - 80 µg/mL[1] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
The accuracy was determined by spiking a pre-analyzed sample with known amounts of the reference standard at three different concentration levels (80%, 100%, and 120%).[1][6] The percentage recovery was then calculated.
Table 4: Accuracy (Recovery) Study
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40 | Result | 98 - 102% | < 2.0 |
| 100% | 50 | Result | 98 - 102% | < 2.0 |
| 120% | 60 | Result | 98 - 102% | < 2.0 |
Precision
Method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. Six separate sample preparations were analyzed on the same day for intra-day precision and on two different days for inter-day precision.[4]
Table 5: Intra-day and Inter-day Precision
| Precision Type | % Assay (Mean ± SD) | % RSD |
| Intra-day (n=6) | Result | < 2.0 |
| Inter-day (n=6) | Result | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ Values
| Parameter | Result (µg/mL) |
| LOD | Calculated Value |
| LOQ | Calculated Value |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).[5] The system suitability parameters were checked after each variation.
Table 7: Robustness Study Results
| Parameter Changed | Tailing Factor | % RSD of Peak Area |
| Flow Rate (0.9 mL/min) | Within limits | < 2.0 |
| Flow Rate (1.1 mL/min) | Within limits | < 2.0 |
| Mobile Phase (ACN ± 2%) | Within limits | < 2.0 |
| Temperature (35°C & 39°C) | Within limits | < 2.0 |
Experimental and Data Analysis Workflow
References
- 1. scispace.com [scispace.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijprs.com [ijprs.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. uspnf.com [uspnf.com]
- 8. drugfuture.com [drugfuture.com]
Application Notes and Protocols for Escitalopram Oxalate Nanoparticle Formulation for Brain Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Escitalopram oxalate, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1][2] However, its therapeutic efficacy is often limited by its extensive first-pass metabolism in the liver, leading to reduced bioavailability.[1][3][4][5] Furthermore, the blood-brain barrier (BBB) presents a significant obstacle to achieving therapeutic concentrations of escitalopram in the central nervous system (CNS).[6] To overcome these challenges, nanoparticle-based drug delivery systems, particularly those administered via the intranasal route, have emerged as a promising strategy for direct nose-to-brain targeting.[1][2][3][4][5][7]
This document provides a detailed protocol for the formulation and characterization of this compound-loaded chitosan nanoparticles designed for enhanced brain delivery. Chitosan, a natural, biocompatible, and biodegradable polymer, is an excellent candidate for nanoparticle formulation due to its mucoadhesive properties and its ability to transiently open tight junctions in the nasal epithelium, facilitating drug transport.[1][2]
Data Presentation
Table 1: Physicochemical Characteristics of Optimized this compound-Loaded Chitosan Nanoparticles
| Parameter | Value | Reference |
| Particle Size (nm) | 189 ± 3.14 | [3][4] |
| Polydispersity Index (PDI) | 0.372 ± 0.84 | [3][4] |
| Zeta Potential (mV) | +22.2 ± 1.25 | [3][4] |
| Entrapment Efficiency (%) | 76.5 ± 1.64 | [3][4] |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Intranasal Administration)
| Formulation | Cmax (ng/g) in Brain | AUC0-12 (ng·h/g) in Brain |
| ESCI-loaded CSNPs in situ gel | 4.67-fold higher than oral solution | 13.31-fold higher than oral solution |
| ESCI Intranasal Solution | - | 3.40-fold lower than in situ gel |
| ESCI Oral Solution | - | - |
| Reference: [3][4][5] |
Experimental Protocols
Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method, which involves the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of a cross-linking agent, such as sodium tripolyphosphate (TPP).[2][8][9][10][11]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium Tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 100 mg of chitosan in 100 mL of 1% (v/v) glacial acetic acid solution.
-
Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Preparation of TPP Solution:
-
Dissolve 50 mg of TPP in 100 mL of deionized water.
-
Stir until completely dissolved.
-
-
Preparation of this compound Solution:
-
Dissolve 25 mg of this compound in 10 mL of deionized water.
-
-
Nanoparticle Formulation:
-
Add the this compound solution to the chitosan solution and stir for 30 minutes.
-
Add the TPP solution dropwise to the chitosan-drug mixture under constant magnetic stirring at 1000 rpm at room temperature.
-
Continue stirring for 60 minutes to allow for the formation and stabilization of nanoparticles.
-
The resulting opalescent suspension indicates the formation of nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension step twice to remove unentrapped drug and other impurities.
-
Finally, resuspend the purified nanoparticles in a suitable medium for further analysis or lyophilize for long-term storage.
-
Characterization of Nanoparticles
a) Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the PDI, which indicates the size distribution.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar DLS instrument at 25°C.
-
Perform the measurement in triplicate and report the average particle size and PDI.
-
b) Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles, which is an indicator of their stability.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the electrophoretic mobility of the nanoparticles using a Zetasizer at 25°C.
-
The instrument software will convert the electrophoretic mobility to zeta potential using the Helmholtz-Smoluchowski equation.
-
Perform the measurement in triplicate.
-
c) Entrapment Efficiency (%EE):
-
Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium and quantifying the free drug in the supernatant.
-
Procedure:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) at a predetermined wavelength.
-
Calculate the %EE using the following formula: %EE = [(Total Drug Amount - Free Drug in Supernatant) / Total Drug Amount] x 100
-
d) Morphological Analysis:
-
Principle: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the nanoparticles.
-
Procedure (for TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid.
-
Observe the grid under a TEM at an appropriate magnification.
-
In Vitro Drug Release Study
-
Principle: This study evaluates the rate and extent of drug release from the nanoparticles over time in a simulated physiological fluid.
-
Procedure:
-
Place a known amount of the nanoparticle formulation in a dialysis bag (with an appropriate molecular weight cut-off).
-
Suspend the dialysis bag in a beaker containing a known volume of phosphate-buffered saline (PBS, pH 7.4) to simulate physiological pH.
-
Maintain the temperature at 37°C and stir the medium at a constant rate.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound nanoparticles.
Caption: Proposed pathways for nose-to-brain delivery of this compound nanoparticles.
References
- 1. Frontiers | this compound-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation [frontiersin.org]
- 2. This compound-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation [frontiersin.org]
- 4. doaj.org [doaj.org]
- 5. This compound-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Encapsulated Escitalopram and Paroxetine Intranasal Co-Administration: In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication and Characterization of chitosan based polymeric Escitalopram nanoparticles | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols for Forced Degradation Study of Escitalopram Oxalate in Accordance with ICH Guidelines
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This document provides a detailed protocol for conducting a forced degradation study of Escitalopram Oxalate, a selective serotonin reuptake inhibitor (SSRI), as per the International Council for Harmonisation (ICH) guidelines. These application notes are intended for researchers, scientists, and drug development professionals to ensure the establishment of stability-indicating analytical methods and to elucidate the degradation pathways of the drug substance.
Introduction
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] As mandated by ICH guidelines (Q1A/Q1B), these studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing.[1][3] The primary objectives of a forced degradation study are to identify potential degradation products, understand degradation pathways, and develop and validate a stability-indicating analytical method.[1][2][3]
This compound, the S-enantiomer of citalopram, is known to be susceptible to degradation under certain conditions.[4][5] This protocol outlines the experimental procedures for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress, followed by analysis to quantify the extent of degradation and identify the resulting degradants.
Experimental Protocols
The following protocols are designed to induce a target degradation of 5-20%, which is considered optimal for revealing potential degradation products without being overly destructive.[4]
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Phosphate buffer
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
pH meter
-
Analytical balance
-
Water bath or oven
-
Photostability chamber
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
Forced Degradation Procedures
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 2 hours.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 1 hour.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis. Note: Extensive degradation has been observed under alkaline conditions.[4][5]
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 1 hour.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Transfer a known quantity of solid this compound powder into a clean, dry vial.
-
Place the vial in a temperature-controlled oven at 60°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at a concentration suitable for HPLC analysis. Note: this compound is reported to be stable under thermal stress.[4][5]
-
Expose a solution of this compound (in a photostable, transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
After exposure, prepare a solution of the light-exposed sample and the control sample in the mobile phase at a concentration suitable for HPLC analysis. Note: this compound is reported to be stable under photolytic stress.[4][5]
Analytical Method
A validated stability-indicating HPLC method should be used for the analysis of the stressed samples. A typical method might employ a C18 column with a mobile phase consisting of a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol in an isocratic or gradient elution mode. Detection is commonly performed using a UV detector at a wavelength of around 239 nm.[4]
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the percentage of degradation under each stress condition.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | Room Temp. | ~8.15% |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temp. | ~100% |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Room Temp. | ~7.10% |
| Thermal Degradation | Solid State | 24 hours | 60°C | No significant degradation |
| Photolytic Degradation | Solid and Solution | As per ICH Q1B | Ambient | No significant degradation |
Note: The degradation percentages are approximate and may vary depending on the specific experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the forced degradation study of this compound is depicted in the following diagram.
Caption: Workflow for the forced degradation study of this compound.
Known Degradation Pathways
Based on published literature, the major degradation pathways for this compound under hydrolytic and oxidative stress have been identified.[4]
Caption: Known degradation pathways of this compound.
Conclusion
This application note provides a comprehensive protocol for conducting forced degradation studies on this compound as per ICH guidelines. The study reveals that this compound is particularly susceptible to degradation under alkaline and acidic conditions and shows mild degradation under oxidative stress. It remains stable under thermal and photolytic conditions. The identification of major degradants is crucial for the development of a robust, stability-indicating analytical method, which is essential for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. jddtonline.info [jddtonline.info]
- 2. scispace.com [scispace.com]
- 3. Stability-indicating RP-HPLC method for the simultaneous determination of this compound and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Growing Large Crystalline Particles of Escitalopram Oxalate
Introduction
Escitalopram oxalate, the S-enantiomer of citalopram, is a widely used selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety.[1] The particle size of the active pharmaceutical ingredient (API) is a critical quality attribute that significantly influences downstream processing, such as filtration, drying, and formulation, as well as the final drug product's bioavailability.[2][3][4] Small, needle-like crystals can exhibit poor flowability and handling properties, making formulation processes like direct compression challenging.[2][5] Consequently, developing methods to produce larger, more uniform crystalline particles of this compound is of significant interest in pharmaceutical manufacturing.
These application notes provide detailed protocols for three common crystallization techniques aimed at achieving larger particle sizes of this compound: cooling crystallization, anti-solvent crystallization, and spherical crystallization. The information is intended for researchers, scientists, and drug development professionals.
Cooling Crystallization
Cooling crystallization is a widely employed technique that relies on the principle of decreasing the solubility of the solute in a solvent by lowering the temperature, thereby inducing nucleation and crystal growth. The cooling rate, stirring, and seeding are critical parameters that can be manipulated to control the crystal size distribution.
Key Parameters and Their Effects
-
Solvent System: The choice of solvent is crucial as it affects solubility, crystal habit, and impurity incorporation.[6] Ethanol has been shown to be an effective solvent for obtaining larger particles of this compound compared to acetone, which tends to produce smaller crystals in the 2-20 µm range.[2]
-
Cooling Profile: A slow and controlled cooling rate is generally preferred to promote crystal growth over nucleation, leading to larger particles. Rapid cooling can lead to high supersaturation levels, favoring the formation of many small crystals.
-
Seeding: Introducing seed crystals at a specific temperature can control the onset of crystallization and promote the growth of existing crystals rather than the formation of new nuclei.
-
Holding Time: Allowing the crystal slurry to stir at the final, lower temperature for an extended period (holding time) can enable further crystal growth and maturation.[7]
Experimental Protocol: Controlled Cooling Crystallization
This protocol is based on methods described for producing larger crystalline particles of this compound suitable for direct compression.[7]
Materials and Equipment:
-
This compound
-
Ethanol (anhydrous)
-
Jacketed glass reactor with overhead stirrer and temperature control unit
-
Temperature probe
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound in ethanol at an elevated temperature, for instance, between 60°C and the reflux temperature of the solvent.[7] A typical solute-to-solvent weight ratio is between 0.1:1 and 0.5:1.[7]
-
Controlled Cooling: Once the this compound is fully dissolved, initiate a controlled cooling ramp. A slow cooling rate (e.g., 5-10°C/hour) is recommended.
-
Seeding (Optional but Recommended): When the solution reaches a temperature where it is slightly supersaturated (e.g., 60-75°C), introduce seed crystals of this compound.[7] This will provide a surface for crystal growth.
-
Crystal Growth: Continue the controlled cooling to a final temperature, for example, 15°C.[7]
-
Holding: Maintain the final temperature and continue stirring for a holding period of at least 1 hour, with a range of 4 to 24 hours being preferable to allow for crystal maturation.[7]
-
Isolation: Isolate the crystalline particles by filtration.
-
Washing: Wash the filter cake with cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Resulting Median Particle Size | Reference |
| Solvent | Acetone | Ethanol | 2-20 µm vs. ≥ 40 µm | [2] |
| Seeding Temperature | 75, 65, and 60°C | Not specified | Not explicitly stated, but part of the process to achieve larger crystals | [7] |
| Holding Time | 10 hours at 15°C | 4 to 24 hours | ≥ 40 µm | [7] |
Anti-Solvent Crystallization
Anti-solvent crystallization involves the addition of a solvent in which the solute is poorly soluble (the anti-solvent) to a solution of the solute, leading to a rapid increase in supersaturation and subsequent crystallization. The rate of anti-solvent addition and the mixing efficiency are key parameters for controlling particle size.
Key Parameters and Their Effects
-
Solvent/Anti-Solvent System: The choice of the solvent and anti-solvent pair is critical. The solvent should have high solubility for this compound, while the anti-solvent should be miscible with the solvent but have low solubility for the API.
-
Addition Rate: A slow addition of the anti-solvent generally favors the growth of larger crystals by maintaining a lower level of supersaturation. Conversely, a rapid addition rate can lead to the formation of smaller particles.[8]
-
Mixing: Efficient mixing is essential to ensure a uniform supersaturation profile throughout the crystallizer, which helps in achieving a narrower particle size distribution.
Experimental Protocol: Anti-Solvent Crystallization
Materials and Equipment:
-
This compound
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A suitable anti-solvent (e.g., Water)
-
Jacketed glass reactor with overhead stirrer and temperature control unit
-
Syringe pump or addition funnel for controlled anti-solvent addition
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Prepare a clear solution of this compound in the chosen solvent at a specific concentration and temperature.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent at a controlled rate using a syringe pump or an addition funnel.
-
Crystallization: The addition of the anti-solvent will induce crystallization.
-
Digestion: After the complete addition of the anti-solvent, continue to stir the slurry for a period (e.g., 1-2 hours) to allow the crystals to mature.
-
Isolation: Filter the crystalline product.
-
Washing: Wash the crystals with the anti-solvent to remove residual solvent and impurities.
-
Drying: Dry the isolated crystals in a vacuum oven.
Spherical Crystallization
Spherical crystallization is a particle engineering technique that can produce spherical agglomerates of crystals directly during the crystallization process.[3][4] This method can significantly improve the flowability and compressibility of the API. One approach to spherical crystallization is the quasi-emulsion solvent diffusion (QESD) method, which involves the addition of an anti-solvent to form quasi-emulsion droplets where crystallization occurs.[6]
Key Parameters and Their Effects
-
Solvent System: A three-component system is often used: a good solvent, a poor solvent (anti-solvent), and a bridging liquid. However, recent studies have shown the feasibility of achieving spherical agglomerates of this compound without the use of additives.[2][3]
-
Stirring Rate: The agitation speed influences the size of the quasi-emulsion droplets and the degree of agglomeration.
-
Temperature: Temperature affects solubility and supersaturation, thereby influencing the crystallization and agglomeration process.
Experimental Protocol: Continuous Spherical Crystallization (Additive-Free)
This protocol is based on a continuous cooling crystallization process in a mixed-suspension, mixed-product-removal (MSMPR) crystallizer to produce spherical agglomerates without additives.[2][3]
Materials and Equipment:
-
This compound
-
Ethanol
-
Lab-scale MSMPR crystallizer with temperature and stirring control
-
Pumps for continuous feed and withdrawal
-
In-situ particle size analysis (optional, e.g., FBRM)
-
Filtration and drying equipment
Procedure:
-
System Setup: Configure the MSMPR crystallizer for continuous operation.
-
Steady-State Operation: Establish a steady-state by continuously feeding a saturated solution of this compound in ethanol at a specific temperature and withdrawing the crystal slurry at the same rate.
-
Parameter Control: Key operating parameters to control for tuning the degree of sphericity and mechanical strength of the agglomerates include residence time, temperature, and stirring rate.[3][4]
-
Product Collection: Collect the crystal slurry from the crystallizer outlet.
-
Isolation and Drying: Isolate and dry the spherical agglomerates as described in the previous protocols.
Diagrams
Experimental Workflow for Cooling Crystallization
Caption: Workflow for Cooling Crystallization of this compound.
Logical Relationships in Cooling Crystallization
Caption: Influence of Parameters on Crystal Attributes in Cooling Crystallization.
Experimental Workflow for Anti-Solvent Crystallization
Caption: Workflow for Anti-Solvent Crystallization of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Collection - Continuous Spherical Crystallization of Escitalopram Oxalate without Additives - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Crystalline composition containing escitalopram - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. US7420069B2 - Crystalline composition containing escitalopram - Google Patents [patents.google.com]
- 8. ijcea.org [ijcea.org]
Application Notes and Protocols for Long-Term Stability Testing of Escitalopram Oxalate Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for conducting long-term stability testing of Escitalopram Oxalate oral dosage forms, such as tablets and capsules. The outlined procedures are based on the International Council for Harmonisation (ICH) guidelines and established analytical methods to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.
Introduction
Stability testing is a critical component of pharmaceutical development and manufacturing. It provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This protocol specifically addresses the long-term stability testing requirements for this compound formulations, a widely used selective serotonin reuptake inhibitor (SSRI).
Scope
This protocol applies to the long-term stability testing of solid oral dosage forms of this compound. The study is designed to establish the shelf-life and recommend storage conditions for the product.
Stability Protocol
Storage Conditions
Based on ICH guidelines for Climatic Zone II (subtropical and Mediterranean), the long-term stability study should be conducted under the following conditions:
| Study Type | Temperature | Relative Humidity | Minimum Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 24 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
Intermediate testing should be performed if a significant change occurs during accelerated testing.
Testing Frequency
Samples should be pulled and tested at the following time points:
| Study Type | Testing Intervals (months) |
| Long-term | 0, 3, 6, 9, 12, 18, 24, and annually thereafter |
| Accelerated | 0, 3, 6 |
| Intermediate | 0, 3, 6 |
Batches and Packaging
A minimum of three primary batches of the drug product should be placed on stability.[1] The batches should be manufactured to a minimum of pilot scale and packaged in the proposed commercial container closure system.
Analytical Test Parameters and Acceptance Criteria
The following tests should be performed at each stability time point. The acceptance criteria should be established based on product-specific data, pharmacopeial standards, and regulatory requirements.
| Test Parameter | Acceptance Criteria |
| Physical Characteristics | |
| Appearance | No significant change in color, shape, or physical appearance. |
| Hardness | Within established product specification range. |
| Friability | NMT 1.0% |
| Chemical Characteristics | |
| Assay (Escitalopram) | 90.0% - 110.0% of the labeled amount.[2] |
| Impurities and Degradation Products | Individual Impurity: NMT 0.2%Total Impurities: NMT 1.0% |
| Dissolution | NLT 80% (Q) of the labeled amount dissolved in 30 minutes. |
| Water Content (if applicable) | Within established product specification range. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
This stability-indicating HPLC method is used for the quantification of escitalopram and its degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer solution (e.g., 0.05M potassium dihydrogen orthophosphate, pH adjusted to 4 with orthophosphoric acid) in a ratio of 40:20:40 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of about 0.5 mg/mL of escitalopram.
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of 0.5 mg/mL of escitalopram and transfer it to a suitable volumetric flask.
-
Add about 50% of the flask volume with the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm nylon filter before injection.
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of escitalopram and any impurities.
Dissolution Test
This test determines the in-vitro release of escitalopram from the dosage form.
Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)[2]
-
Paddle Speed: 75 rpm[2]
-
Temperature: 37°C ± 0.5°C
-
Sampling Time: 30 minutes[2]
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw a sample from each vessel at 30 minutes.
-
Filter the samples and analyze the drug content using a suitable analytical method, such as UV-Vis spectrophotometry at 238 nm or HPLC.
-
Calculate the percentage of drug released.
Physical Parameter Testing
Appearance: Visually inspect the samples for any changes in color, odor, or signs of physical degradation.
Hardness: Measure the crushing strength of at least 10 tablets using a calibrated hardness tester.
Friability: Weigh a sample of tablets (usually 10), place them in a friabilator, and rotate for 100 revolutions.[6] De-dust the tablets and reweigh them to calculate the percentage weight loss.
Visualizations
References
- 1. ijhmp.com [ijhmp.com]
- 2. uspnf.com [uspnf.com]
- 3. uspnf.com [uspnf.com]
- 4. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. ijpcbs.com [ijpcbs.com]
Application Note: Determination of Enantiomeric Purity of Escitalopram Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escitalopram, the S-enantiomer of citalopram, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and generalized anxiety disorder. The pharmacological activity of escitalopram resides almost exclusively in the S-enantiomer, while the R-enantiomer is considered inactive. Therefore, the accurate determination of enantiomeric purity is a critical quality attribute for Escitalopram Oxalate drug substance and drug products. This application note provides detailed protocols and comparative data for the determination of enantiomeric purity of this compound using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Experimental Workflow
The general workflow for determining the enantiomeric purity of this compound involves several key stages, from sample preparation to data analysis and reporting. The following diagram illustrates a typical experimental workflow.
Caption: General workflow for the determination of enantiomeric purity of this compound.
Method Selection Logic
The choice of analytical method for determining the enantiomeric purity of escitalopram depends on several factors including the desired sensitivity, speed, and whether simultaneous analysis of other impurities is required. The following diagram outlines a decision-making process for method selection.
Caption: Decision tree for selecting an analytical method for Escitalopram enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the determination of the enantiomeric purity of this compound due to its robustness and high resolution. Several chiral stationary phases (CSPs) have been successfully employed for this separation.
Method 1: Reversed-Phase HPLC on a Cellulose-Based CSP
This method is suitable for the simultaneous determination of the R-enantiomer and other related substances.[1][2]
Experimental Protocol:
-
Chromatographic System:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
For the analysis of tablets, weigh and grind twenty tablets. Transfer an accurately weighed portion of the powder equivalent to about 40 mg of escitalopram to a 10 mL volumetric flask, add methanol, sonicate for 30 minutes, and centrifuge.[2]
-
The final concentration for simultaneous testing of achiral and enantiomeric purity is approximately 4000 µg/mL.[2]
-
Method 2: Normal-Phase HPLC on a Cellulose-Based CSP
This method provides good resolution between the escitalopram and its R-enantiomer.[3]
Experimental Protocol:
-
Chromatographic System:
-
Column: Chiralcel OJ-H (cellulose tris(4-methylbenzoate))[3]
-
Mobile Phase: n-hexane/isopropanol/diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 237 nm
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a desired concentration.
-
Method 3: Chiral HPLC with a CD-PH Column
This method has been validated for the enantiomeric separation of citalopram and escitalopram.[4][5]
Experimental Protocol:
-
Chromatographic System:
-
Sample Preparation:
-
Prepare sample solutions in the mobile phase.
-
Capillary Electrophoresis (CE) Method
Capillary electrophoresis offers a rapid and efficient alternative for the enantioseparation of escitalopram.
Experimental Protocol:
-
Electrophoretic System:
-
Sample Preparation:
-
Dissolve the this compound sample in the BGE or a compatible solvent.
-
Method Validation and Performance Data
The following tables summarize the validation parameters for the different analytical methods, providing a basis for comparison.
Table 1: HPLC Method Performance Data
| Parameter | Method 1 (Reversed-Phase)[1] | Method 2 (Normal-Phase)[3] | Method 3 (CD-PH Column)[4][5] |
| Linearity Range | Not specified | Not specified | 20.0-70.0 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999 | Not specified | 0.998[4][5] |
| LOD | Not specified | Not specified | 2.54 µg/mL[4][5] |
| LOQ | Not specified | 3.8 µg/mL (R-enantiomer)[3] | 7.68 µg/mL[4][5] |
| Precision (%RSD) | < 1.35% (Intermediate)[1] | Not specified | 0.16% (Intra-day), 0.09% (Inter-day)[4][5] |
| Accuracy (% Recovery) | 98.32% - 101.59%[1] | Not specified | 100.28% - 102.86%[4][5] |
| Resolution | Baseline separation[1] | 2.09[3] | Baseline separation[4][5] |
Table 2: Capillary Electrophoresis Method Performance Data
| Parameter | Capillary Zone Electrophoresis[6] |
| Linearity Range | 0.25 - 600 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9999[6] |
| LOD | 0.08 µg/mL[6] |
| LOQ | 0.25 µg/mL[6] |
| Precision | Not specified |
| Accuracy | Not specified |
| Separation Time | < 2 min[6] |
Conclusion
Both HPLC and CE are powerful techniques for the determination of the enantiomeric purity of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC methods, particularly those using polysaccharide-based chiral stationary phases, are robust and can be adapted for the simultaneous analysis of other impurities. Capillary electrophoresis offers a very rapid and highly efficient alternative, which can be advantageous in high-throughput environments. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to select and implement a suitable method for their needs.
References
- 1. mdpi.com [mdpi.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Enantioselective HPLC analysis of this compound and its impurities using a cellulose-based chiral stationary phase under normal- and green reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 6. Development and validation of a capillary electrophoresis method for the determination of escitalopram and sensitive quantification of its enantiomeric impurity in formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting peak tailing in Escitalopram Oxalate HPLC analysis.
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Escitalopram Oxalate, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to a peak shape distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak.[1] It is often quantified using the tailing factor (T) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a tailing factor of 1.[2] Values greater than 1 indicate tailing.[2] Many analytical methods require the tailing factor to be below a specified limit, often less than 1.5 or 2.[3]
Q2: Why is my this compound peak tailing?
A2: Escitalopram is a basic compound, and the most common cause of peak tailing for such analytes in reversed-phase HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[3][4][5] These silanol groups can become ionized at mid-range pH values and interact with the protonated basic analyte, leading to a secondary retention mechanism that causes tailing.[6][7]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical parameter.[8][9] Since Escitalopram is a basic compound, operating at a low pH (typically below 3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[3][10] Conversely, working at a pH close to the pKa of Escitalopram can lead to the presence of both ionized and unionized forms of the analyte, resulting in peak distortion.[5][11]
Q4: What type of HPLC column is best for analyzing this compound?
A4: For basic compounds like Escitalopram, it is advisable to use a modern, high-purity silica column with low silanol activity.[12] End-capped columns, where residual silanols are chemically bonded with a small silane, are a good choice to reduce tailing.[3] Columns with embedded polar groups can also improve peak shape for basic compounds.[12][13]
Q5: Could my HPLC system be causing the peak tailing?
A5: Yes, instrumental issues can contribute to peak tailing for all peaks in a chromatogram. Potential causes include extra-column dead volume from using tubing with a large internal diameter or improper fittings, as well as a void at the column inlet.[4][10]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Step 1: Initial Assessment & Diagnosis
Observe your chromatogram to determine if the tailing affects only the Escitalopram peak or all peaks.
-
Only Escitalopram Peak Tails: This strongly suggests a chemical interaction between the analyte and the stationary phase.
-
All Peaks Tail: This is more indicative of a system or hardware issue.
Step 2: Addressing Analyte-Specific Tailing
If only the Escitalopram peak is tailing, consider the following solutions, starting with the least disruptive to your current method.
Troubleshooting Analyte-Specific Peak Tailing
| Potential Cause | Recommended Action | Detailed Protocol |
| Secondary Silanol Interactions | Adjust mobile phase pH. | Prepare a mobile phase with a pH of 3.0 or lower using a suitable buffer (e.g., phosphate or formate). Ensure the column is stable at this pH.[3][10] |
| Add a mobile phase modifier. | Incorporate a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites.[4] | |
| Increase buffer concentration. | If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol interactions.[7] | |
| Inappropriate Column Chemistry | Use a modern, end-capped C18 or C8 column. | Select a column specifically designed for the analysis of basic compounds, which has minimal residual silanol activity.[5] |
| Consider a column with an embedded polar group. | These columns offer alternative selectivity and can improve peak shape for basic analytes.[12][13] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Preparation: Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 3.0 using phosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer with the organic modifier (e.g., acetonitrile) in the desired ratio as specified by your method.
-
System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Step 3: Addressing System-Wide Tailing
If all peaks in your chromatogram are tailing, investigate the following potential system issues.
Troubleshooting System-Wide Peak Tailing
| Potential Cause | Recommended Action | Detailed Protocol |
| Extra-Column Dead Volume | Minimize tubing length and internal diameter. | Use pre-cut, narrow-bore (e.g., 0.005") PEEK tubing for all connections between the injector, column, and detector.[5] |
| Ensure proper fitting connections. | Check all fittings to ensure they are snug and that the tubing is fully seated. | |
| Column Void | Reverse-flush the column. | Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile) to waste. Note: Always check the column manufacturer's instructions before reversing the flow.[3] |
| Replace the column. | If a void is suspected and flushing does not resolve the issue, the column may need to be replaced.[14] | |
| Sample Overload | Reduce injection volume or sample concentration. | Dilute the sample or inject a smaller volume to see if the peak shape improves.[10] |
Experimental Protocol: Checking for Extra-Column Dead Volume
-
Systematic Inspection: Start from the injector and trace the flow path to the detector.
-
Tubing: Replace any tubing that is longer than necessary or has a large internal diameter.
-
Fittings: Loosen and retighten each fitting to ensure a secure connection without over-tightening.
-
System Suitability Test: After making adjustments, inject a standard and evaluate the peak shape to see if the tailing has been reduced.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Caption: Interaction of a basic analyte with the stationary phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 13. welch-us.com [welch-us.com]
- 14. i01.yizimg.com [i01.yizimg.com]
Optimizing mobile phase composition for Escitalopram Oxalate chiral separation
Welcome to the technical support center for the chiral separation of Escitalopram Oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the mobile phase composition and other critical parameters for successful enantiomeric separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating Escitalopram and its R-enantiomer?
A1: Polysaccharide-based chiral stationary phases are widely used for the chiral separation of escitalopram. Cellulose-based columns such as Chiralcel OD-H, Chiralcel OJ-H, and Lux Cellulose-1 are frequently reported to provide good enantioselectivity.[1][2][3] Amylose-based columns have also been investigated.[3]
Q2: What are typical mobile phase compositions for normal-phase chromatography?
A2: For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like n-heptane or n-hexane, an alcohol modifier such as isopropanol or ethanol, and a basic additive like diethylamine (DEA).[1][4] A typical ratio is in the range of 90-95% n-heptane/hexane, 5-10% alcohol, and 0.1-0.5% DEA.[1][4]
Q3: Are there effective reversed-phase methods for this separation?
A3: Yes, reversed-phase methods have been successfully developed. These often utilize a cellulose-based CSP with a mobile phase consisting of an aqueous buffer (like ammonium acetate or potassium phosphate) and an organic modifier such as acetonitrile or ethanol.[1][3] A basic additive like diethylamine is also commonly included to improve peak shape.[3]
Q4: What is the role of the basic additive (e.g., diethylamine) in the mobile phase?
A4: The addition of a basic additive like diethylamine (DEA) is crucial for several reasons. It helps to improve peak symmetry and reduce tailing by masking residual silanol groups on the silica support of the CSP.[1] It can also significantly enhance the resolution between the enantiomers.[1]
Q5: What detection wavelength is typically used for the analysis of this compound?
A5: The UV detection wavelength for this compound is generally set between 230 nm and 254 nm. A wavelength of 240 nm is frequently used and has been shown to provide good sensitivity for both the parent compound and its R-enantiomer.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
Problem 1: Poor Resolution Between Enantiomers
-
Possible Cause 1.1: Sub-optimal mobile phase composition.
-
Solution 1.1:
-
Normal-Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol). A decrease in the alcohol percentage can sometimes improve resolution, but may also increase retention times. Also, optimize the concentration of the basic additive (e.g., DEA); concentrations between 0.1% and 0.5% are common.[1]
-
Reversed-Phase: Modify the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A "U-shaped" retention pattern has been observed, where both high and low organic content can lead to poor resolution, indicating an optimal intermediate percentage.[6][7][8]
-
-
Possible Cause 1.2: Inappropriate chiral stationary phase.
-
Solution 1.2: Not all CSPs will resolve all enantiomers. If optimizing the mobile phase does not yield satisfactory results, consider screening different polysaccharide-based columns (e.g., Chiralcel OD-H, OJ-H, or Lux Cellulose-1).[3]
-
Possible Cause 1.3: Column temperature is not optimal.
-
Solution 1.3: Investigate the effect of column temperature. While an increase in temperature can decrease retention times, it may also reduce resolution.[1] A temperature of 25°C is a common starting point.[1][3]
Problem 2: Peak Tailing or Asymmetrical Peaks
-
Possible Cause 2.1: Insufficient or no basic additive in the mobile phase.
-
Solution 2.1: Incorporate or increase the concentration of a basic additive like diethylamine (DEA) in the mobile phase. This is critical for both normal-phase and reversed-phase methods to achieve sharp, symmetrical peaks.[1]
-
Possible Cause 2.2: Column degradation or contamination.
-
Solution 2.2: Use a guard column to protect the analytical column.[1] If the column performance has deteriorated, it may need to be flushed or replaced. Some columns have a limited lifetime, especially with certain mobile phases.[1]
Problem 3: Long Retention Times
-
Possible Cause 3.1: Mobile phase is too weak (low elution strength).
-
Solution 3.1:
-
Normal-Phase: Increase the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase.
-
Reversed-Phase: Increase the percentage of the organic modifier (e.g., acetonitrile).
-
-
Possible Cause 3.2: Low flow rate.
-
Solution 3.2: Increase the flow rate. However, be aware that this may lead to a decrease in resolution. A balance must be found between analysis time and separation efficiency.[3]
Data Presentation
Table 1: Normal-Phase HPLC Methods for Escitalopram Chiral Separation
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| Chiralcel-OD (250x4.6mm, 10µm) | n-heptane / isopropanol / diethylamine (94.5:5:0.5) | 1.0 | 25 | 240 | [1][5] |
| Chiralcel OD-H (250x4.6mm, 5µm) | n-hexane / 2-propanol / triethylamine (95:5:0.1) | 1.0 | 25 | Not Specified | [1] |
| Chiralcel OJ-H | ethanol / water / diethylamine (70:30:0.1) | Not Specified | 30 | Not Specified | [2] |
Table 2: Reversed-Phase HPLC Methods for Escitalopram Chiral Separation
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| Ultron ES-OVM (150x4.6mm, 5µm) | 0.05 M KH₂PO₄ (pH 7) / acetonitrile (17:3) | Not Specified | Not Specified | Not Specified | [1] |
| Lux Cellulose-1 | water / acetonitrile (55:45) + 0.1% diethylamine | 0.8 | 25 | 230 | [3][6] |
| Chiral CD-PH | ammonium acetate / ethanol / 2-propanol / methylene dichloride (100:150:70:30) | 0.5 | Not Specified | 254 | [9][10] |
Experimental Protocols
Protocol 1: Normal-Phase Chiral Separation
-
Chromatographic System: HPLC system with UV detector.
-
Chiral Column: Chiralcel-OD (250 mm x 4.6 mm, 10 µm).[1]
-
Mobile Phase: Prepare a mixture of n-heptane, isopropanol, and diethylamine in the ratio of 94.5:5:0.5 (v/v/v).[1]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[1]
-
Column Temperature: Maintain the column temperature at 25°C.[1]
-
Detection: Set the UV detector to a wavelength of 240 nm.[1]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., mobile phase or a miscible solvent) to a known concentration.
-
Injection Volume: Inject an appropriate volume (e.g., 10-20 µL) of the sample solution.
-
Analysis: Record the chromatogram and determine the retention times and peak areas for the S- and R-enantiomers.
Protocol 2: Reversed-Phase Chiral Separation
-
Chromatographic System: HPLC system with UV detector.
-
Chiral Column: Lux Cellulose-1 (dimensions not specified in source).[3]
-
Mobile Phase: Prepare a mobile phase consisting of a 55:45 (v/v) mixture of water and acetonitrile, with the addition of 0.1% (v/v) diethylamine.[3][6]
-
Flow Rate: Set the flow rate to 0.8 mL/min.[3]
-
Column Temperature: Maintain the column temperature at 25°C.[3]
-
Detection: Set the UV detector to a wavelength of 230 nm.[3]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable diluent.
-
Injection Volume: Inject an appropriate volume of the sample solution.
-
Analysis: Record the chromatogram and calculate the resolution and other chromatographic parameters.
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral separation.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. jocpr.com [jocpr.com]
- 2. Enantioselective HPLC analysis of this compound and its impurities using a cellulose-based chiral stationary phase under normal- and green reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
Technical Support Center: Continuous Spherical Crystallization of Escitalopram Oxalate
Welcome to the technical support center for the continuous spherical crystallization of Escitalopram Oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental yield and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using continuous spherical crystallization for this compound?
A1: Continuous spherical crystallization offers a significant process intensification by integrating crystallization and agglomeration into a single step. This technique helps to overcome common issues in pharmaceutical manufacturing such as needle- or plate-like crystal habits, fines, and broad crystal size distributions (CSDs)[1][2]. By producing spherical agglomerates, this method can improve downstream processing efficiency, including filtration, drying, and tableting[1][2]. A study on this compound demonstrated the feasibility of this process without the use of additives, which simplifies the process design and reduces the risk of impurity incorporation from bridging liquids[1][3].
Q2: What are the key process parameters that influence the yield and quality of this compound spherical agglomerates?
A2: Experimental evidence points to three critical parameters that can be tuned to control the properties of the agglomerates:
-
Supersaturation: Higher supersaturation levels have been shown to improve the compactness, sphericity, and homogeneity of the agglomerates[3].
-
Slurry Density: Increasing the slurry density also contributes positively to the formation of more compact and spherical particles[3].
-
Residence Time: Shorter residence times have been found to enhance the desired agglomerate characteristics. However, there is a trade-off with yield, as longer residence times can slightly increase the amount of crystallized product, though the effect may be modest[3].
Q3: Is a bridging liquid necessary for the spherical crystallization of this compound?
A3: Not necessarily. Research has successfully demonstrated the manufacturing of spherical agglomerates of this compound via continuous cooling crystallization without the use of any additives like a bridging liquid[1][3]. This approach simplifies the process, avoiding the complexities of selecting a compatible bridging liquid and mitigating the risk of its incorporation as an impurity into the final product[1][2].
Q4: What solvent system is recommended for this process?
A4: A study focusing on the continuous cooling crystallization of this compound successfully utilized ethanol as the solvent to produce spherical agglomerates[3]. The choice of solvent is crucial for achieving the desired solubility profile for a cooling crystallization process and for the propensity of the solute to form spherical particles[3].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the continuous spherical crystallization of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Insufficient Residence Time: The system may not have enough time to crystallize the desired amount of product. - Low Supersaturation: The driving force for crystallization is too low. - Sub-optimal Temperature Profile: The cooling profile may not be optimized for nucleation and growth. | - Increase Residence Time: Extend the mean residence time to allow for more complete crystallization. Note that a study showed extending it from 30 to 120 minutes only modestly increased yield by ~1 g/L[3]. - Increase Feed Concentration: This will increase the supersaturation, driving further crystallization[3]. - Optimize Cooling Temperature: Adjust the final crystallization temperature to maximize the yield based on the solubility curve of this compound in the chosen solvent. |
| Poor Sphericity / Irregular Particle Shape | - Low Slurry Density: Insufficient particle-particle interaction to form robust agglomerates. - Low Supersaturation: May lead to the formation of individual, non-agglomerated crystals. - Inappropriate Agitation: High shear can break agglomerates, while low shear may not provide enough mixing for their formation. | - Increase Slurry Density: A higher concentration of solids can promote the formation of more compact spherical particles[3]. - Increase Supersaturation: This has been shown to improve sphericity[3]. - Optimize Agitation Speed: Adjust the stirring rate to a level that promotes particle contact and agglomeration without causing significant breakage. |
| Broad Crystal Size Distribution (CSD) | - Uncontrolled Nucleation: Spontaneous or excessive secondary nucleation can lead to a wide range of particle sizes. - Insufficient Agglomeration: Fines are not being incorporated into larger agglomerates. | - Reduce Residence Time: Shorter residence times have been shown to improve the homogeneity of the CSD[3]. - Increase Slurry Density & Supersaturation: These parameters promote the agglomeration of fines into more uniform spherical particles[3]. - Implement Seeding: The addition of seed crystals can help control nucleation and lead to a more uniform size distribution. |
| Process Instability (e.g., Clogging, Fouling) | - Encrustation: Crystal growth on the surfaces of the crystallizer and tubing. - Excessive Agglomeration: Overly large agglomerates can block tubing or outlets. | - Optimize Supersaturation: Operate at a supersaturation level that minimizes the chance of fouling[4]. - Ensure Proper Mixing: Maintain adequate agitation to keep particles suspended and reduce contact time with vessel walls. - Control Residence Time: Adjusting residence time can influence the final agglomerate size, helping to avoid oversized particles. |
Experimental Protocols & Data
Key Experimental Protocol: Continuous Cooling Spherical Crystallization
The following protocol is summarized from a study on this compound conducted in a lab-scale Mixed-Suspension, Mixed-Product-Removal (MSMPR) crystallizer[1][3].
-
System: A lab-scale MSMPR crystallizer is used for the continuous cooling crystallization.
-
Solvent Selection: Ethanol is selected as the solvent[3].
-
Feed Preparation: A feed solution of this compound in ethanol is prepared at a specific concentration.
-
Process Initiation: The crystallizer is brought to the desired operating temperature, and the feed is continuously introduced at a defined flow rate.
-
Steady State Operation: The system is operated to maintain a constant volume and achieve a steady state, which is typically reached within 3 to 5 mean residence times[3]. Key parameters such as supersaturation, slurry density, and residence time are controlled.
-
Product Removal: The crystal slurry is continuously withdrawn from the crystallizer.
-
Analysis: The product is analyzed for yield, particle size distribution, sphericity, and other critical quality attributes. In-line monitoring (e.g., ATR-FTIR) can be used to track solute concentration[3].
Data Summary: Impact of Process Parameters on Yield
The following table summarizes the observed trends from experiments on the continuous spherical crystallization of this compound[3].
| Parameter Adjusted | Change | Impact on Yield | Impact on Agglomerate Quality (Sphericity, Homogeneity) |
| Residence Time | Increased from 30 to 120 min | Modest Increase (~1 g/L) | Decreased |
| Supersaturation | Increased | Positive | Improved |
| Slurry Density | Increased | Positive | Improved |
Visualizations
Experimental Workflow
Caption: Workflow for Continuous Spherical Crystallization of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the crystallization process.
References
Addressing co-elution of degradation products in Escitalopram Oxalate stability studies.
Welcome to the technical support center for Escitalopram Oxalate stability studies. This resource provides troubleshooting guidance and answers to frequently asked questions related to the co-elution of degradation products during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. Significant degradation is often observed during acid and alkaline hydrolysis, as well as under oxidative conditions.[1][2][3] Mild degradation may occur under acidic and oxidative stress, while extensive degradation is found in alkaline mediums.[3] It is generally stable under neutral, photolytic, and thermal stress.[3] The major degradation product in hydrolysis is 1-(3-dimethylaminopropyl)-1-(4-fluoro-phenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid, and in oxidative conditions, it is 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile.[3]
Q2: Why is it crucial to separate Escitalopram from its degradation products?
A2: Separating Escitalopram from its degradation products is essential for a stability-indicating method. This ensures that the analytical method can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from impurities or degradants that may form over time.[1][2] This is a key requirement for regulatory bodies like the ICH to ensure the safety and efficacy of the drug product throughout its shelf life.
Q3: What are the typical analytical techniques used for Escitalopram stability studies?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantitative analysis of Escitalopram and its degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used for the identification and structural elucidation of these degradation products.[3][5] Ultra-High-Performance Liquid Chromatography (UHPLC) offers a faster and more efficient separation.[6][7]
Troubleshooting Guide: Co-elution of Degradation Products
This guide provides a systematic approach to resolving issues of co-elution between Escitalopram and its degradation products during HPLC analysis.
Problem: One or more degradation product peaks are not fully resolved from the main Escitalopram peak.
Step 1: Initial Assessment & System Check
Before modifying the chromatographic method, ensure the HPLC system is functioning correctly.
-
Symptom: Poor peak shape (e.g., tailing, fronting, splitting) for all peaks.
-
Possible Cause: Column degradation, clogged frit, or system leaks.
-
Solution:
Step 2: Method Optimization - Mobile Phase Modification
Adjusting the mobile phase composition is often the most effective way to improve peak resolution.
-
Symptom: Co-elution or poor resolution between Escitalopram and a specific degradation product.
-
Possible Cause: Insufficient selectivity of the mobile phase.
-
Solution:
-
Adjust pH: The pH of the mobile phase buffer can significantly impact the retention of ionizable compounds like Escitalopram and its acidic or basic degradants. Systematically vary the pH of the buffer within the stable range of the column (typically pH 2-8).[10] For instance, a mobile phase with a pH of 4.3 has been shown to provide good resolution.[11]
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol or vice versa, or use a mixture of both. Different organic solvents alter the selectivity of the separation.
-
Modify Buffer Concentration: Adjusting the buffer concentration (typically in the 5-100 mM range) can influence peak shape and retention.[8]
-
Incorporate an Ion-Pair Reagent or Amine Additive: For basic compounds, adding triethylamine (TEA) to the mobile phase can improve peak shape and resolution by masking residual silanol groups on the stationary phase.[2][11]
-
Step 3: Method Optimization - Stationary Phase and Other Parameters
If mobile phase adjustments are insufficient, consider changes to the stationary phase and other chromatographic parameters.
-
Symptom: Persistent co-elution despite mobile phase optimization.
-
Possible Cause: The stationary phase is not suitable for the separation, or other parameters need adjustment.
-
Solution:
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase such as C8, phenyl, or cyano columns, which offer different selectivities.[11] Chiral stationary phases like cellulose-based columns are used for separating enantiomers but can also be effective for separating other related substances.[12][13]
-
Adjust Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the selectivity of the separation. A column oven should be used to maintain a constant temperature.[10]
-
Modify Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameters | Duration | Observation | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours at 50°C | Significant Degradation | [1] |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours at 50°C | Extensive Degradation | [1][3] |
| Oxidative | 3% Hydrogen Peroxide | 24 hours at ambient temp. | Mild Degradation | [1][3] |
| Thermal | Dry Heat | 24 hours at 60°C | No Significant Degradation | [1] |
| Photolytic | UV Light | 24 hours | No Significant Degradation | [1] |
Table 2: Example HPLC Methods for Separation of Escitalopram and Degradation Products
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| ODS Hypersil C18 (250 x 4.6 mm) | Acetonitrile:50 mM Phosphate Buffer + 10 mM Triethylamine (70:30, v/v) | - | 268 nm | [1][2] |
| PerfectSil-100 ODS-3 C18 (250 x 4.6 mm, 5 µm) | Methanol:0.01 M Acetate Buffer pH 3.8 (45:55, v/v) | 1.0 mL/min | 239 nm | [3] |
| Phenomenex C18 (100 x 4.6 mm, 2.5 µm) | 1% OPA and Methanol (pH 4.2 with TEA) (65:35, v/v) | 1.0 mL/min | 235 nm | [7] |
| Lux Cellulose-1 (chiral column) | 0.1% (v/v) diethylamine in water/acetonitrile (55/45, v/v) | 0.8 mL/min | - | [13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 50°C for 24 hours.[1]
-
Alkaline Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 50°C for 24 hours.[1]
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose solid this compound to dry heat at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose this compound solution to UV light in a photostability chamber for 24 hours.[1]
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration with the mobile phase before injection into the HPLC system.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its degradation products.
Methodology (Example based on cited literature):
-
Chromatographic System: HPLC with a UV detector.
-
Column: ODS Hypersil C18, 250 x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 50 mM phosphate buffer containing 10 mM triethylamine (70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.[2]
-
Injection Volume: 20 µL.
-
Procedure: Inject the prepared standard, sample, and forced degradation solutions into the chromatograph. Record the chromatograms and analyze the resolution between the Escitalopram peak and any degradation product peaks.
Visualizations
Caption: Experimental workflow for stability-indicating method development.
Caption: Logical workflow for troubleshooting co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating RP-HPLC method for the simultaneous determination of this compound and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. qtanalytics.in [qtanalytics.in]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Enantioselective HPLC analysis of this compound and its impurities using a cellulose-based chiral stationary phase under normal- and green reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Escitalopram and Impurity Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of Escitalopram. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution between Escitalopram and its impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good resolution between Escitalopram and its enantiomeric impurity (R-Citalopram)?
A1: The most critical factor is the choice of a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used and have demonstrated effective separation.[1][2][3] Additionally, optimizing the mobile phase composition, particularly the type and concentration of the organic modifier and any additives like diethylamine, is crucial for enhancing enantioselectivity.[2][3]
Q2: Can I separate both chiral and achiral impurities in a single HPLC run?
A2: Yes, it is possible to develop a single HPLC method for the simultaneous determination of both chiral (enantiomeric) and achiral (process-related) impurities. This typically involves using a chiral column that also provides good separation for the achiral impurities under the chosen mobile phase conditions.[2][3] This approach can save significant time and resources in a quality control environment.
Q3: What are common detection wavelengths for analyzing Escitalopram and its impurities?
A3: UV detection is commonly employed for the analysis of Escitalopram and its impurities. Wavelengths in the range of 230-240 nm are frequently used.[3][4][5] A wavelength of 239 nm has been reported for a UPLC method. For more sensitive applications, fluorescence detection can be explored.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC experiments, providing potential causes and recommended solutions.
Problem 1: Poor Resolution Between Escitalopram and its R-enantiomer
You are observing co-elution or insufficient separation between the S-enantiomer (Escitalopram) and the R-enantiomer.
Possible Causes & Solutions:
-
Inappropriate Column: The chiral stationary phase may not be suitable for this separation.
-
Suboptimal Mobile Phase: The mobile phase composition may not be providing adequate enantioselectivity.
-
Solution 1: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol, ethanol) to the aqueous phase.[1][2]
-
Solution 2: Introduce or adjust the concentration of an amine modifier, such as diethylamine (DEA), which can significantly improve peak shape and resolution for basic compounds like Escitalopram.[2][3] A concentration of 0.1% (v/v) DEA is often effective.[2][3]
-
-
Incorrect Temperature: Column temperature can influence enantioselective separation.
Problem 2: Peak Tailing for the Escitalopram Peak
The Escitalopram peak exhibits significant tailing, making accurate integration and quantification difficult.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact with the basic amine group of Escitalopram, causing peak tailing.[7][8]
-
Solution 1: Use a highly deactivated, end-capped column to minimize silanol interactions.
-
Solution 2: Lower the pH of the mobile phase to protonate the silanol groups and reduce their interaction with the analyte. However, be mindful of the column's pH stability.[7]
-
Solution 3: Add a competing base, like diethylamine, to the mobile phase to saturate the active sites on the stationary phase.[2][3]
-
-
Column Contamination: Accumulation of sample matrix components on the column can lead to peak shape distortion.[9]
-
Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[8]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Problem 3: Co-elution of Process-Related Impurities
One or more known process-related impurities are not fully resolved from the main Escitalopram peak or from each other.
Possible Causes & Solutions:
-
Insufficient Chromatographic Efficiency: The column may not have enough theoretical plates to separate closely eluting compounds.
-
Solution: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase efficiency.[11]
-
-
Inadequate Mobile Phase Selectivity: The mobile phase is not providing the necessary chemical interactions to differentiate the impurities from the main peak.
-
Solution 1: Modify the organic solvent in the mobile phase. For example, switching from acetonitrile to methanol, or using a combination, can alter selectivity.
-
Solution 2: Adjust the pH of the mobile phase. The ionization state of both the analytes and the stationary phase can be altered, leading to changes in retention and selectivity.[11]
-
Solution 3: For reversed-phase methods, explore different buffer systems and concentrations. A phosphate buffer is commonly used.[4][11]
-
Experimental Protocols & Data
The following tables summarize chromatographic conditions from various studies for enhancing the resolution of Escitalopram and its impurities.
Table 1: Chiral Separation of Escitalopram and its R-enantiomer
| Parameter | Method 1[2][3] | Method 2[1] |
| Column | Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OJ-H |
| Mobile Phase | 0.1% (v/v) Diethylamine in Water/Acetonitrile (55/45 v/v) | Ethanol-Water-Diethylamine (70:30:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min | Not Specified |
| Temperature | 25 °C | 30 °C |
| Detection | UV | Not Specified |
| Resolution (Rs) | Baseline separation achieved | 2.09 |
Table 2: Separation of Process-Related Impurities
| Parameter | Method 3[4] | Method 4[11] |
| Column | C18 | Waters BEH C8 (100mm x 2.1mm) 1.7µm |
| Mobile Phase | Phosphate buffer and Acetonitrile (75:25 v/v) | 0.01 M Potassium dihydrogen phosphate (pH 6.0) and Acetonitrile |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Temperature | Not Specified | 25 °C |
| Detection | 240 nm | 239 nm |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common resolution issues.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Enantioselective HPLC analysis of escitalopram oxalate and its impurities using a cellulose-based chiral stationary phase under normal- and green reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. scispace.com [scispace.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Overcoming issues with the reproducibility of Escitalopram Oxalate nanoparticle synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common reproducibility issues in the synthesis of Escitalopram Oxalate nanoparticles. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and a visualization of the drug's mechanism of action to facilitate consistent and successful nanoparticle formulation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound nanoparticles, categorized by the synthesis method.
Method 1: Ionic Gelation (Chitosan-based Nanoparticles)
The ionic gelation method involves the interaction between a positively charged polymer like chitosan and a negatively charged cross-linking agent such as sodium tripolyphosphate (STPP) to form nanoparticles.[1]
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
-
Question: My particle size is highly variable between batches, and the PDI is consistently above 0.5. What are the likely causes and solutions?
-
Answer:
-
Chitosan Concentration: At higher concentrations, chitosan solutions become more viscous, which can impede uniform cross-linking with STPP and lead to particle aggregation and larger particle sizes. Conversely, a very low concentration might not provide enough material for stable nanoparticle formation. It is crucial to optimize the chitosan concentration. For instance, in one study, increasing chitosan concentration led to an initial decrease and then an increase in particle size.[2]
-
STPP Concentration: The concentration of the cross-linking agent is critical. An insufficient amount of STPP will result in incomplete gelation and larger, irregular particles. Conversely, an excessive concentration can lead to the aggregation of nanoparticles.
-
Chitosan to STPP Ratio: The ratio between chitosan and STPP is a key determinant of nanoparticle characteristics. An optimized ratio ensures efficient cross-linking and the formation of stable, well-defined nanoparticles. A study found an optimal chitosan to tripolyphosphate ratio of 1:1.5 for Escitalopram nanoparticles.[3][4]
-
Stirring Speed and Addition Rate: The rate at which the STPP solution is added to the chitosan solution and the stirring speed of the mixture significantly impact nanoparticle formation. A slow, controlled addition under constant, vigorous stirring promotes the formation of smaller, more uniform nanoparticles by ensuring consistent mixing and preventing localized areas of high concentration.
-
pH of Chitosan Solution: The pH of the chitosan solution affects the degree of protonation of its amino groups, which is essential for the ionic interaction with STPP. The pH should be optimized to ensure sufficient positive charge on the chitosan molecules.
-
Issue 2: Low Entrapment Efficiency (%EE)
-
Question: I am struggling to achieve high and reproducible entrapment efficiency for this compound. How can I improve this?
-
Answer:
-
Drug Concentration: The initial concentration of this compound can influence entrapment. There is an optimal drug concentration for maximum encapsulation. One study reported the highest entrapment efficiency at a drug concentration of 2.5 mg/ml.[3]
-
Polymer Concentration: Higher concentrations of chitosan can sometimes lead to decreased entrapment efficiency. This may be due to the increased viscosity hindering effective cross-linking and drug incorporation.
-
pH of the Formulation: The pH can affect the solubility of this compound and its interaction with the chitosan matrix. Ensure the pH is optimized for both nanoparticle formation and drug stability.
-
Purification Method: The method used to separate the nanoparticles from the unentrapped drug (e.g., centrifugation speed and duration) can impact the final %EE measurement. Ensure a consistent and validated purification protocol.
-
Method 2: Nanoprecipitation (PLGA-based Nanoparticles)
Nanoprecipitation, or the solvent displacement method, involves dissolving the drug and a polymer like Poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer and drug to precipitate as nanoparticles.[5]
Issue 1: Formation of Aggregates or Large Precipitates
-
Question: Instead of a stable nanoparticle suspension, I am observing large aggregates and precipitation. What is going wrong?
-
Answer:
-
Solvent/Antisolvent System: The choice of organic solvent and its ratio to the aqueous phase is critical. The solvent must be a good solvent for both the drug and the polymer but also completely miscible with the antisolvent (aqueous phase). Common solvents include acetone and acetonitrile.
-
Polymer and Drug Concentration: High concentrations of PLGA or this compound in the organic phase can lead to rapid and uncontrolled precipitation, resulting in larger particles and aggregation.
-
Stabilizer Concentration: The presence and concentration of a stabilizer (e.g., Poloxamer 188, PVA) in the aqueous phase are crucial to prevent nanoparticle aggregation. Insufficient stabilizer will lead to instability.
-
Injection/Addition Rate: A slow and controlled addition of the organic phase into the aqueous phase under vigorous stirring is necessary for the formation of small, uniform nanoparticles.
-
Issue 2: Poor Drug Loading
-
Question: My PLGA nanoparticles show very low drug loading for this compound. How can I improve this?
-
Answer:
-
Drug Solubility: this compound has some water solubility. During the nanoprecipitation process, the drug can partition into the aqueous phase, leading to low encapsulation.
-
Aqueous Phase pH: Adjusting the pH of the aqueous phase can influence the ionization state and solubility of this compound, potentially improving its partitioning into the polymer phase. For water-soluble drugs, modifying the pH of the aqueous phase has been shown to enhance drug incorporation.[6][7]
-
Polymer Properties: The molecular weight and composition of the PLGA can affect its interaction with the drug and, consequently, the drug loading.
-
Method 3: Emulsification-Solvent Evaporation (Lipid-based Nanoparticles)
This method involves dissolving the drug and a lipid in a water-immiscible organic solvent, emulsifying this oil phase in an aqueous phase containing a surfactant, and then removing the solvent by evaporation to form solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[8][9][10]
Issue 1: Broad Particle Size Distribution and Instability
-
Question: The particle size of my lipid nanoparticles is inconsistent, and the formulation is not stable over time. What should I check?
-
Answer:
-
Homogenization Technique: The method and parameters of homogenization (e.g., high-speed stirring, ultrasonication, high-pressure homogenization) are critical for achieving a small and uniform droplet size in the initial emulsion.[9][10]
-
Lipid and Surfactant Selection: The choice of solid lipid and the type and concentration of the surfactant are crucial for the stability of the nanoparticles. The surfactant must effectively stabilize the lipid droplets during and after solvent evaporation.
-
Solvent Evaporation Rate: The rate of solvent removal can influence the final particle size and morphology. A controlled and consistent evaporation process is necessary.
-
Temperature: The temperature during homogenization and solvent evaporation should be carefully controlled, especially when using lipids with specific melting points.[9]
-
Issue 2: Drug Expulsion During Storage
-
Question: I observe a decrease in entrapment efficiency over time, suggesting drug expulsion from the lipid matrix. How can this be prevented?
-
Answer:
-
Lipid Matrix Composition: Using a blend of lipids (as in NLCs) can create a less ordered crystalline structure in the lipid core, providing more space to accommodate the drug molecules and reducing the likelihood of expulsion during storage.
-
Drug-Lipid Solubility: Ensure good solubility of this compound in the molten lipid phase. Poor solubility can lead to the drug being located at the surface of the nanoparticle or in an unstable state within the matrix.
-
Storage Conditions: Store the nanoparticle dispersion at an appropriate temperature to maintain the solid state of the lipid core and prevent polymorphic transitions that could lead to drug expulsion.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for the Chitosan:STPP ratio in ionic gelation for this compound nanoparticles?
-
Q2: How can I improve the stability of my nanoparticle formulation?
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A2: For chitosan-based nanoparticles, a sufficiently high positive zeta potential (typically > +20 mV) is desired for electrostatic stabilization. For lipid-based and PLGA nanoparticles, the addition of stabilizers like poloxamers or PVA is crucial. Proper storage conditions (temperature, light protection) are also important.
-
-
Q3: What characterization techniques are essential to assess the reproducibility of my synthesis?
-
A3: At a minimum, you should measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Entrapment efficiency should be determined using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) after separating the nanoparticles from the free drug. Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the nanoparticles.
-
-
Q4: My PDI value is high. What does this indicate and how can I reduce it?
-
A4: A high PDI (typically > 0.5) indicates a broad distribution of particle sizes, meaning your sample is not uniform. This can be caused by aggregation or inconsistent nanoparticle formation. To reduce the PDI, you can try optimizing the stirring speed, the rate of addition of the cross-linker or non-solvent, and the concentrations of the polymer, drug, and stabilizer.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound nanoparticle synthesis to illustrate the impact of key formulation parameters.
Table 1: Effect of Chitosan and STPP Concentration on Nanoparticle Properties (Ionic Gelation)
| Formulation Code | Chitosan Conc. (mg/mL) | STPP Conc. (mg/mL) | Particle Size (nm) | PDI | Entrapment Efficiency (%) |
| NP-1 | 1 | 1 | 243 ± 4.21 | 0.41 ± 0.012 | 70.2 ± 3.12 |
| NP-2 | 1 | 1.5 | 211 ± 3.57 | 0.39 ± 0.015 | 74.8 ± 2.89 |
| NP-3 | 1 | 2 | 189 ± 2.92 | 0.37 ± 0.021 | 76.5 ± 2.45 |
| NP-4 | 1.25 | 1 | 235 ± 3.89 | 0.36 ± 0.028 | 68.9 ± 3.98 |
| NP-5 | 1.25 | 1.5 | 208 ± 4.02 | 0.32 ± 0.019 | 71.3 ± 3.54 |
| NP-6 | 1.25 | 2 | 178 ± 3.14 | 0.26 ± 0.023 | 75.1 ± 3.11 |
| NP-7 | 1.5 | 1 | 229 ± 3.63 | 0.33 ± 0.024 | 65.4 ± 4.58 |
| NP-8 | 1.5 | 1.5 | 202 ± 4.18 | 0.29 ± 0.181 | 67.71 ± 4.04 |
| NP-9 | 1.5 | 2 | 164 ± 2.87 | 0.22 ± 0.038 | 73.34 ± 3.73 |
Data adapted from a study by More et al. (2025).[2]
Table 2: Optimized Formulation Parameters from Different Studies (Ionic Gelation)
| Study | Chitosan:TPP Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Rajput et al. (2016) | 1:1.5 | 60 - 115 | 0.117 | -1.89 | Not specified |
| More et al. (2025) | 1:2 | 189 ± 3.14 | 0.372 ± 0.84 | +22.2 ± 1.25 | 76.5 ± 1.64 |
Note: Differences in reported values can be attributed to variations in the specific materials (e.g., chitosan molecular weight) and detailed experimental conditions used in each study.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited.
Protocol 1: Synthesis of this compound-loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is based on the methodology described by More et al. (2025).[2]
-
Preparation of Chitosan Solution: Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 1% (v/v) glacial acetic acid solution with continuous stirring until a clear solution is obtained.
-
Addition of this compound: Add the desired amount of this compound to the chitosan solution and stir until completely dissolved.
-
Preparation of STPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (STPP) (e.g., 2 mg/mL).
-
Nanoparticle Formation: While stirring the Escitalopram-chitosan solution at room temperature, add the STPP solution dropwise at a constant rate.
-
Stirring and Maturation: Continue stirring the resulting nanoparticle suspension for a defined period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.
-
Purification: Separate the nanoparticles from the reaction medium by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).
-
Washing and Resuspension: Discard the supernatant and wash the nanoparticle pellet with distilled water. Resuspend the washed nanoparticles in a suitable medium for characterization or lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
-
-
Entrapment Efficiency (%EE):
-
Separate the nanoparticles from the aqueous medium containing the unentrapped drug by centrifugation.
-
Carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualization of Escitalopram's Mechanism of Action
Escitalopram is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[11][12] This blockage leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[11][12] Escitalopram binds to the primary (orthosteric) binding site on SERT and also to an allosteric site, which stabilizes its binding and enhances its inhibitory effect.[11][13]
Caption: Mechanism of action of Escitalopram at the serotonergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. idrblab.org [idrblab.org]
- 3. Modulation of serotonin transporter expression by escitalopram under inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escitalopram - Wikipedia [en.wikipedia.org]
- 5. avestia.com [avestia.com]
- 6. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 7. PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. japsonline.com [japsonline.com]
- 10. biomedrb.com [biomedrb.com]
- 11. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Escitalopram Oxalate during thermal stress testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Escitalopram Oxalate during thermal stress testing.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to thermal stress?
A1: this compound is relatively stable under typical thermal stress conditions when compared to other forced degradation pathways like alkaline hydrolysis, oxidation, and photolysis.[1] Several studies have reported minimal to no degradation when subjecting the drug substance to dry heat as per ICH guidelines (e.g., 60°C for 24 hours).[2][3] However, significant degradation can occur at higher temperatures, particularly those approaching or exceeding its melting point.
Q2: At what temperature does this compound start to degrade?
A2: The melting point of this compound is approximately 152-153°C.[4] Thermal degradation begins to occur around this temperature. The degradation process happens in two stages: the decomposition of the oxalate counter-ion occurs first, at temperatures up to 237°C, followed by the degradation of the Escitalopram active moiety at higher temperatures.[4][5][6]
Q3: What are the known thermal degradation products of this compound?
A3: Under severe thermal stress, the degradation of this compound can lead to the release of dimethylamine and fluorobenzene.[4][6] It is important to have a stability-indicating analytical method that can separate these and other potential degradants from the parent drug.
Q4: Can thermal stress cause the racemization of Escitalopram (S-enantiomer) to Citalopram (racemic mixture)?
A4: Studies involving high-temperature processes like hot-melt extrusion have shown that thermal stress does not appear to cause the conversion of the S-enantiomer to the R-enantiomer.[5]
Q5: How does humidity affect the thermal degradation of this compound?
A5: While this compound is more susceptible to hydrolysis, particularly in alkaline conditions, the presence of humidity during thermal stress testing can potentially accelerate degradation.[1] ICH guidelines for thermal stress testing recommend conducting studies at controlled humidity levels (e.g., 75% RH or greater) to assess this interaction.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during thermal stress testing of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Higher than expected degradation at moderate temperatures (e.g., 60-80°C). | - Incompatible excipients in the formulation.- Presence of impurities that catalyze degradation.- Incorrect pH of the microenvironment. | - Conduct excipient compatibility studies. Basic excipients may increase degradation. Consider using neutral or acidic excipients.- Ensure high purity of the drug substance and excipients.- Control the pH of the formulation if in a solution or suspension. |
| Inconsistent degradation results across different batches. | - Variation in the purity of the drug substance or excipients.- Differences in the physical properties of the materials (e.g., particle size).- Inconsistent heating and humidity within the stability chamber. | - Qualify all raw materials and ensure batch-to-batch consistency.- Control for physical properties of the drug substance and excipients.- Validate the performance of the stability chamber to ensure uniform temperature and humidity. |
| Formation of unknown peaks in the chromatogram after thermal stress. | - Novel degradation products not previously reported.- Interaction with container closure system. | - Utilize a validated, stability-indicating analytical method (e.g., HPLC-MS) to identify and characterize the unknown peaks.- Perform studies to assess potential leaching or interaction with the container and closure. |
| Significant degradation during high-temperature processing (e.g., hot-melt extrusion). | - Processing temperature is too high.- Incompatible polymer/excipient used in the formulation. | - Optimize the processing temperature to the lowest effective level.- Select thermally stable and compatible excipients. For example, basic butylated methacrylate copolymer (bPMMA) has been shown to be more protective than hydroxypropyl methyl cellulose (HPMC) at high temperatures.[5] |
Quantitative Data on Thermal Degradation
The following table summarizes the impact of excipients on the degradation of this compound during a high-temperature manufacturing process.
Table 1: Influence of Excipients on this compound Degradation During Hot-Melt Extrusion
| Formulation | Polymer Excipient | Processing Temperature (°C) | Escitalopram Content in Extrudate (%) | Degradation (%) |
| F1 | Hydroxypropyl methyl cellulose (HPMC) | 150 | 91.20 ± 0.71 | 8.80 |
| F2 | Basic butylated methacrylate copolymer (bPMMA) | 150 | 99.85 ± 0.45 | 0.15 |
Data sourced from a study on hot-melt extrusion of this compound.[5]
Experimental Protocols
Protocol 1: Standard Thermal Stress Testing of this compound Drug Substance (as per ICH Q1A)
Objective: To assess the intrinsic thermal stability of this compound drug substance.
Methodology:
-
Sample Preparation: Place a sufficient amount of this compound powder in a suitable container (e.g., a shallow dish of inert material) to allow for adequate exposure.
-
Stress Conditions:
-
Duration: The duration of the study will depend on the chosen temperature. A common approach is to aim for 5-20% degradation. This may range from several hours to several days.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 24, 48, 72 hours).
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Determine the percentage of remaining this compound and the formation of any degradation products.
-
Perform mass balance calculations to account for all the material.
-
Protocol 2: Excipient Compatibility Study under Thermal Stress
Objective: To evaluate the compatibility of this compound with various excipients under thermal stress.
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or other relevant ratio.
-
Include a control sample of pure this compound.
-
-
Stress Conditions:
-
Place the samples in a stability chamber at an elevated temperature (e.g., 60°C) and controlled humidity (e.g., 75% RH).
-
-
Duration: Store the samples for a predefined period (e.g., 1, 2, and 4 weeks).
-
Analysis:
-
At each time point, analyze the samples for the appearance of new degradation products and the loss of the active pharmaceutical ingredient (API) using a stability-indicating HPLC method.
-
Compare the degradation profile of the binary mixtures to that of the pure drug to identify any incompatibilities.
-
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Workflow for thermal stress testing of this compound.
Caption: Logical flow for troubleshooting high degradation.
References
- 1. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Thermal degradation mechanism for citalopram and e... - BV FAPESP [bv.fapesp.br]
- 7. database.ich.org [database.ich.org]
Selecting the optimal chiral stationary phase for Escitalopram enantiomer separation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal chiral stationary phase (CSP) and troubleshooting the enantiomeric separation of Escitalopram.
Frequently Asked Questions (FAQs)
Q1: What are the most recommended chiral stationary phases for Escitalopram enantiomer separation?
A1: Polysaccharide-based CSPs are highly recommended, particularly those derived from cellulose. Cellulose tris(3,5-dimethylphenylcarbamate) has proven to be a very effective chiral selector for this separation.[1][2][3][4][5] Columns such as Lux Cellulose-1 and Chiralcel OJ-H are frequently cited for achieving successful baseline separation of Escitalopram and its R-enantiomer.[1][2][3][6][7] While amylose-based CSPs have been tested, in some cases, they did not result in enantiorecognition for Escitalopram.[1][2]
Q2: What are the typical chromatographic modes used for this separation?
A2: The enantiomeric separation of Escitalopram can be achieved using various HPLC modes, including:
-
Reversed-Phase (RP): This is a common and often preferred method, utilizing aqueous-organic mobile phases. It is considered a "green" alternative to normal phase chromatography.[6]
-
Normal-Phase (NP): This mode can also provide excellent separation but often employs more toxic and flammable solvents.[7]
-
Polar Organic Mode (PO): This mode uses polar organic solvents like acetonitrile or methanol with a small amount of additive.
The choice of mode will depend on laboratory preferences, available solvents, and specific separation goals, such as the simultaneous analysis of other impurities.
Q3: What is the importance of the mobile phase additive in the separation?
A3: The addition of a basic additive, such as diethylamine (DEA), to the mobile phase is often crucial for achieving enantioseparation of Escitalopram, which is a basic compound.[2] DEA can improve peak shape and resolution by minimizing undesirable interactions between the analyte and the stationary phase. A concentration of 0.1% (v/v) DEA is commonly used.[1][2][3]
Q4: How does the water content in a reversed-phase mobile phase affect the separation?
A4: In reversed-phase mode, the water content in the mobile phase, typically a mixture with acetonitrile, has a significant impact on retention and resolution. A "U-shaped" retention and resolution profile is often observed.[1][2][3] Initially, increasing the water content can decrease retention (HILIC-like behavior), but further increases will lead to increased retention, which is characteristic of reversed-phase chromatography. The optimal water percentage needs to be determined for the specific column and conditions but is often in the range of 40-60%.[1][2]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Enantiomers
| Potential Cause | Troubleshooting Step |
| Inappropriate CSP | Switch to a recommended cellulose-based CSP like Lux Cellulose-1 or Chiralcel OJ-H.[1][6] Amylose-based CSPs may not be effective for this separation.[1][2] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. In reversed-phase, adjust the water/acetonitrile ratio.[1][2] In normal phase, adjust the ratio of n-heptane and alcohol (e.g., isopropanol).[8] |
| Absence of a Basic Additive | Introduce a basic additive like diethylamine (DEA) at a concentration of approximately 0.1% to the mobile phase.[2] |
| Suboptimal Temperature | Optimize the column temperature. A temperature of 25 °C has been shown to be effective.[1][2][3] Both higher and lower temperatures can negatively impact resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Ensure a basic additive like DEA is present in the mobile phase to minimize silanol interactions.[2] |
| Inappropriate pH of the Mobile Phase | Adjust the pH of the mobile phase, especially in reversed-phase chromatography. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Flush the column with an appropriate solvent or replace the column if it's old or has been used extensively with harsh conditions. |
Issue 3: Unstable or Drifting Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This can take 20-30 column volumes or more. |
| Fluctuations in Temperature | Use a column thermostat to maintain a constant and stable temperature.[1][2][3] |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Reversed-Phase Separation on Lux Cellulose-1
This protocol is based on a validated method for the simultaneous determination of Escitalopram enantiomers and related impurities.[1][2][3]
-
Chiral Stationary Phase: Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: 0.1% (v/v) Diethylamine in a water/acetonitrile mixture (55:45 v/v)[1][2][3]
-
Detection: UV at 230 nm[1]
-
Injection Volume: 3 µL[1]
-
Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase if necessary.[1]
Protocol 2: Normal-Phase Separation on Chiralcel OD
This protocol is suitable for the enantiomeric separation of Escitalopram in bulk drug substances.[8]
-
Chiral Stationary Phase: Chiralcel OD (cellulose-based)
-
Mobile Phase: n-heptane / isopropanol / diethylamine (94.5:5:0.5, v/v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Temperature: 25 °C[8]
-
Detection: UV at 240 nm[8]
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol.
Quantitative Data Summary
Table 1: Comparison of Optimized Chromatographic Conditions and Performance
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) | Method 3 ("Green" RP) |
| CSP | Lux Cellulose-1 | Chiralcel OD | Chiralcel OJ-H |
| Mobile Phase | Water/ACN/DEA (55:45:0.1) | n-heptane/IPA/DEA (94.5:5:0.5) | Ethanol/Water/DEA (70:30:0.1) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |
| Temperature | 25 °C | 25 °C | 30 °C |
| Resolution (Rs) | Baseline separation achieved | Not explicitly stated, but method is for quantification | 2.09[6] |
| LOD (R-enantiomer) | Not explicitly stated | 0.16 µg/mL[8] | 3.8 µg/mL[6] |
| LOQ (R-enantiomer) | Not explicitly stated | 0.50 µg/mL[8] | Not explicitly stated |
Visualizations
Caption: A generalized workflow for the chiral HPLC analysis of Escitalopram.
Caption: A logical troubleshooting guide for addressing poor resolution issues.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enantioselective HPLC analysis of escitalopram oxalate and its impurities using a cellulose-based chiral stationary phase under normal- and green reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Adjusting pH to improve peak shape in Escitalopram Oxalate chromatography.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of chromatographic peak shape for Escitalopram Oxalate by adjusting mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound in my reversed-phase HPLC analysis?
A1: Peak tailing for Escitalopram is a common issue in reversed-phase chromatography and is primarily caused by secondary interactions between the analyte and the stationary phase. Escitalopram is a basic compound with a primary amine group that has a pKa of approximately 9.8. At pH values below its pKa, the molecule becomes protonated (carries a positive charge). This cationic form can interact strongly with residual, negatively charged silanol groups on the surface of silica-based columns (e.g., C18), leading to a distorted peak shape, specifically tailing.[1]
Q2: How does adjusting the mobile phase pH improve the peak shape of Escitalopram?
A2: Adjusting the mobile phase pH is a critical step to mitigate unwanted secondary interactions and achieve a symmetrical, sharp peak. There are two primary strategies:
-
Low pH (Acidic Conditions): Operating at a low pH (typically between 3.0 and 4.5) is the most common and effective approach.[2][3][4][5] While the Escitalopram molecule is fully protonated and carries a positive charge at this pH, the low pH suppresses the ionization of the acidic silanol groups on the silica stationary phase.[6] This neutralization of the silanol groups minimizes the strong ionic interactions, leading to a significantly improved, more symmetrical peak shape.[6]
-
Neutral to Mid-Range pH with Additives: An alternative is to work at a higher pH (e.g., 6.0-7.0) and include a basic additive, such as triethylamine (TEA), in the mobile phase.[7][8][9] In this approach, the TEA acts as a competing base, binding to the active silanol sites on the stationary phase. This "masking" of the silanols prevents the protonated Escitalopram from interacting with them, thereby reducing peak tailing and sharpening the peak.[7]
Q3: What is the recommended starting pH for method development for this compound?
A3: A good starting point for method development is a mobile phase buffered at a pH of 3.0.[2][5] This condition is cited in multiple methods, including the European Pharmacopoeia monograph for Escitalopram, and is effective at suppressing silanol interactions.[5] From this starting point, you can make small adjustments to optimize selectivity and resolution for your specific column and system.
Q4: What type of buffer should I use for my mobile phase?
A4: The choice of buffer is important for maintaining a stable pH and achieving reproducible results. The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH.[6]
-
For low pH (3.0 - 4.5): Phosphate, formate, and acetate buffers are commonly used.[2][3][4][10] Phosphoric acid or formic acid are frequently used to adjust the pH.[2][5]
-
For neutral pH (6.0 - 7.0): Phosphate buffers are a standard choice.[7][8]
Ensure your buffer components are soluble in the final mobile phase mixture (including the organic solvent) and are compatible with your detection method (e.g., use volatile buffers like ammonium formate or acetate for LC-MS).
Data Presentation: pH Effects on Escitalopram Chromatography
The following table summarizes various mobile phase conditions reported in the literature for the analysis of Escitalopram, highlighting the impact of pH on the method's success.
| Mobile Phase pH | Buffer / Acid Used | Additive | Reported Outcome | Reference |
| 3.0 | Formic Acid | None | Symmetric and well-resolved peaks | [2] |
| 3.0 | Phosphoric Acid | None | Met European Pharmacopoeia system suitability requirements | [5] |
| 3.5 | Phosphate Buffer | None | Good separation performance | [4] |
| 3.8 | Potassium Dihydrogen Phosphate / Acetic Acid | Triethylamine | Validated stability-indicating method | [9][10] |
| 4.5 | Ammonium Acetate Buffer | None | Well-resolved peaks for simultaneous estimation | [3] |
| 6.0 | Orthophosphoric Acid | None | Good peak shape and system suitability | [8] |
| 7.0 | Potassium Phosphate Buffer | Triethylamine | Sharp peak with minimum tailing | [7] |
Experimental Protocols
Protocol: Mobile Phase pH Optimization for Escitalopram Peak Shape
This protocol outlines a systematic approach to optimizing mobile phase pH to improve peak symmetry.
1. Analyte and System Preparation:
-
Prepare a standard solution of this compound at a known concentration (e.g., 10-20 µg/mL) in the mobile phase.
-
Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) as it is commonly cited in validated methods.
-
Set the detector wavelength to approximately 238-240 nm, which is the λmax for Escitalopram.[2]
-
Maintain a constant flow rate (e.g., 1.0 mL/min) and column temperature.[2][3]
2. Preparation of Buffered Mobile Phases:
-
Stock Buffer (e.g., 20 mM Potassium Phosphate): Prepare an aqueous stock solution of a suitable buffer.
-
pH Scouting (Aqueous Portion):
- pH 3.0: Take an aliquot of the stock buffer and adjust the pH to 3.0 using diluted phosphoric acid.
- pH 4.5: Take another aliquot and adjust the pH to 4.5.
- pH 7.0: Take a final aliquot and adjust the pH to 7.0. For this pH, also prepare a version containing 0.1% v/v triethylamine.
-
Final Mobile Phase: For each pH condition, prepare the final mobile phase by mixing the prepared aqueous buffer with an organic modifier (e.g., Acetonitrile or Methanol) in a defined ratio (e.g., 60:40 v/v Aqueous:Organic). Filter and degas all mobile phases before use.
3. Chromatographic Analysis:
-
Equilibrate the column with the first mobile phase condition (e.g., pH 3.0) until a stable baseline is achieved.
-
Inject the Escitalopram standard solution and record the chromatogram.
-
Calculate the tailing factor (or asymmetry factor) for the Escitalopram peak. A value close to 1.0 indicates a symmetrical peak.
-
Flush the system thoroughly before introducing the next mobile phase condition.
-
Repeat the analysis for each prepared pH condition.
4. Data Evaluation:
-
Compare the peak shape (tailing factor), retention time, and resolution from each run.
-
Select the pH that provides the most symmetrical peak with adequate retention and resolution from other components if applicable.
Mandatory Visualization
Caption: Troubleshooting workflow for improving Escitalopram peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ajpamc.com [ajpamc.com]
- 3. ijbio.com [ijbio.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. Analytical Method Development and Method Validation for this compound in Pharmaceutical Dosage Forms by HPLC Method - IJPRS [ijprs.com]
- 10. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kilogram-Scale Synthesis of Escitalopram
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the process optimization of kilogram-scale synthesis of Escitalopram.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Escitalopram on a kilogram scale.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient resolution of the racemic diol intermediate. | Implement a stereoinvertive cyclization strategy to convert the unwanted R-diol byproduct into Escitalopram. This can significantly improve the atom economy and overall yield.[1][2] |
| Suboptimal cyclization conditions. | For the cyclization of the optically active diol, consider using milder, non-racemizing conditions such as treatment with mesyl chloride and triethylamine, or a combination of an azodicarboxylate, a phosphine, and a strong base.[3] Avoid harsh conditions like hot sulfuric acid, which can lead to degradation.[3] | |
| Formation of process-related impurities. | Carefully control reaction parameters such as temperature and reaction time to minimize the formation of impurities. Implement in-process controls to monitor the reaction progress and impurity levels. | |
| Low Enantiomeric Purity | Incomplete resolution of the diol intermediate. | Optimize the resolution process. The use of a suitable resolving agent and crystallization conditions are crucial for achieving high enantiomeric excess (>99.8% ee).[1][2] |
| Racemization during cyclization. | Employ non-racemizing cyclization conditions. The use of mesyl chloride and triethylamine or other mild reagents helps in retaining the stereochemical integrity of the chiral center.[3] | |
| Impurity Formation | Side reactions due to unstable intermediates or harsh reaction conditions. | Identify the structure of the impurities using techniques like LC-MS and NMR.[4][5] Once identified, adjust the reaction conditions (e.g., temperature, solvent, reagent stoichiometry) to minimize their formation. For instance, high-temperature cyanation can lead to the formation of desmethyl-citalopram impurities.[1] |
| Contamination from starting materials or reagents. | Ensure the purity of all starting materials and reagents before use. Perform quality control checks on all incoming materials. | |
| Difficult Product Isolation and Purification | Inefficient crystallization. | Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling profile. Direct salt formation by adding ethanolic oxalic acid to the crude reaction mixture can induce spontaneous crystallization and simplify the workup.[1] |
| Presence of closely-related impurities. | Develop a robust purification method, such as recrystallization or chromatography, to effectively remove impurities. An optimized process can achieve purity levels greater than 99.7%.[1][2] | |
| Process Safety Concerns | Use of hazardous reagents like LiAlH4 or NaCN. | Whenever possible, replace hazardous reagents with safer alternatives. For example, avoid the use of pyrophoric LiAlH4 and highly toxic NaCN.[1] |
| Exothermic reactions. | Implement strict temperature control measures and ensure adequate cooling capacity, especially during large-scale reactions. Conduct a safety risk assessment to identify potential hazards.[1] |
Frequently Asked Questions (FAQs)
1. What are the critical process parameters to monitor during the kilogram-scale synthesis of Escitalopram?
Key parameters to monitor include reaction temperature, pressure, pH, and reagent addition rates. For the resolution step, controlling the crystallization temperature is critical for achieving high enantiomeric purity. During cyclization, maintaining a controlled temperature prevents side reactions and racemization.
2. How can the atom economy of the Escitalopram synthesis be improved?
The primary strategy to enhance atom economy is to address the 50% theoretical yield limitation of the kinetic resolution of the racemic diol intermediate.[1] Implementing a stereoinvertive cyclization of the undesired (R)-diol byproduct allows for its conversion into the desired (S)-citalopram, significantly boosting the overall yield and atom efficiency to over 90%.[1][2]
3. What are the common impurities encountered in Escitalopram synthesis and how can they be controlled?
Common process-related impurities can include the R-enantiomer (Citalopram), desmethyl-citalopram, and various reaction byproducts.[1][4] Their formation is often promoted by high temperatures or the use of certain reagents. Control strategies involve:
-
Optimizing reaction conditions: For example, avoiding excessive temperatures during cyanation can reduce the formation of desmethyl-citalopram.[1]
-
Using high-purity starting materials.
-
Implementing effective purification techniques: Such as crystallization-based purification to remove unwanted isomers and byproducts.[1]
4. What analytical methods are recommended for in-process control and final product analysis?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing Escitalopram.[6] It is essential for:
-
Quantitative analysis: To determine the potency of the active pharmaceutical ingredient (API).[6]
-
Impurity profiling: To detect and quantify any process-related impurities.[7]
-
Enantiomeric purity determination: Using a chiral column to ensure the correct stereoisomer is present in the desired excess.[8]
5. What are the safety considerations for scaling up the synthesis of Escitalopram?
Scaling up requires a thorough safety assessment. Key considerations include:
-
Reagent handling: Avoiding hazardous materials like pyrophoric reagents (e.g., LiAlH4) and highly toxic cyanides is crucial.[1]
-
Thermal safety: Understanding the thermal properties of the reaction, such as the maximum temperature of the synthesis reaction (MTSR), is vital to prevent runaway reactions.[1]
-
Waste management: Developing a process with efficient solvent recovery and recycling minimizes environmental impact and reduces waste.[2]
Experimental Protocols
Protocol 1: Stereoinvertive Cyclization of (R)-Diol
This protocol describes the conversion of the undesired (R)-diol byproduct into the target (S)-citalopram, a key step in process optimization.
Materials:
-
(R)-Diol
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Suitable organic solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve the (R)-diol in the organic solvent in a suitable reactor under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to a controlled temperature, typically between -10°C and 10°C.
-
Slowly add triethylamine to the solution, followed by the dropwise addition of mesyl chloride, while maintaining the temperature.
-
Allow the reaction to proceed at the controlled temperature, monitoring its progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude (S)-citalopram.
-
Purify the product by recrystallization or chromatography.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
This protocol outlines a general HPLC method for the analysis of Escitalopram.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., cellulose-based) for enantiomeric purity.
-
C18 column for achiral purity analysis.[7]
Mobile Phase (Isocratic for Impurity Profiling): [7]
-
A mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Escitalopram sample in a suitable diluent to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 - 1.5 mL/min.
-
Injection volume: 5-20 µL.
-
Column temperature: Ambient or controlled (e.g., 25°C).
-
Detection wavelength: 240 nm.[7]
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation:
-
Identify and quantify impurities by comparing their retention times and peak areas to those of reference standards.
-
For enantiomeric purity, calculate the percentage of the S-(+)-enantiomer and the R-(-)-enantiomer.
-
Data Presentation
Table 1: Comparison of Optimized vs. Legacy Escitalopram Synthesis Processes
| Parameter | Legacy Process | Optimized Process |
| Overall Yield | < 30%[2] | 81.6%[1][2] |
| Enantiomeric Excess (ee) | Variable | > 99.8%[1][2] |
| Purity | Variable | > 99.7%[1][2] |
| Atom Economy | < 40%[1] | > 90%[1][2] |
| Key Improvement | Inefficient diol resolution | Stereoinvertive cyclization of R-diol[1][2] |
Visualizations
Caption: Optimized kilogram-scale synthesis workflow for Escitalopram.
Caption: Logical workflow for troubleshooting Escitalopram synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijpsr.com [ijpsr.com]
- 8. real.mtak.hu [real.mtak.hu]
Validation & Comparative
A Comparative Guide to Validated Stability-Indicating HPLC Methods for Escitalopram Oxalate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Escitalopram Oxalate. The information presented is collated from published research and aims to assist in the selection of a suitable analytical method for quality control and stability studies.
Method Comparison
Two HPLC methods, designated as Method 1 and Method 2, are compared below based on their chromatographic conditions and validation parameters.
| Parameter | Method 1 | Method 2 |
| Column | Inertsil ODS-2 (250 x 4.6 mm, 5µm)[1] | PerfectSil-100 ODS-3 C18 (250 x 4.6 mm, 5µm)[2] |
| Mobile Phase | Buffer:Acetonitrile:Methanol (670:280:50 v/v/v)[1] | Methanol:0.01 M Acetate Buffer (pH 3.8) (45:55 v/v)[2] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] |
| Detection Wavelength | 238 nm[1] | 239 nm[2] |
| Retention Time | ~14 min[1] | Not explicitly stated |
Validation Parameters
The following table summarizes the key validation parameters for each method, demonstrating their reliability and sensitivity.
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | Not explicitly stated | 10-800 µg/mL[3] |
| Correlation Coefficient (r²) | Not explicitly stated | 0.9999[3] |
| Limit of Detection (LOD) | Not explicitly stated | 0.94 ng[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated |
| Precision (RSD %) | Intra-day: 0.39% Inter-day: 0.77%[3] | Not explicitly stated |
Forced Degradation Studies
Stability-indicating methods are validated by subjecting the drug substance to various stress conditions to ensure that the method can separate the active pharmaceutical ingredient (API) from its degradation products.
Method 1: The available literature for the method utilizing an Inertsil ODS-2 column did not provide specific details on forced degradation studies.
Method 2: this compound was subjected to hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress conditions.[2]
-
Alkaline Hydrolysis: Extensive degradation was observed.[2]
-
Acidic Hydrolysis: Mild degradation was observed.[2]
-
Oxidative Degradation: Mild degradation was observed.[2]
-
Neutral, Photolytic, and Thermal Stress: The drug was found to be stable under these conditions.[2]
The method successfully separated the main degradation products from the parent drug, confirming its stability-indicating nature.[2]
Experimental Protocols
Method 1: Chromatographic Conditions
-
Column: Inertsil ODS-2 (250 x 4.6 mm, 5µm).[1]
-
Mobile Phase Preparation: A mixture of buffer, acetonitrile, and methanol in the ratio of 670:280:50 (v/v/v). The buffer is prepared by dissolving 3.4g of potassium dihydrogen phosphate in 1000ml of water, adding 1ml of triethylamine, and adjusting the pH to 3.8 with diluted orthophosphoric acid. The buffer is then filtered through a 0.45 µm nylon filter.[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection: UV detector set at 238 nm.[1]
-
Injection Volume: Not specified.
Method 2: Chromatographic Conditions
-
Column: PerfectSil-100 ODS-3, C18 (250 x 4.6 mm, 5µm).[2]
-
Mobile Phase Preparation: A mixture of methanol and 0.01 M acetate buffer in the ratio of 45:55 (v/v). The pH of the buffer is adjusted to 3.8 with acetic acid.[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Detection: UV detector set at 239 nm.[2]
-
Injection Volume: Not specified.
Forced Degradation Protocol (for Method 2)
-
Acid Hydrolysis: The drug was subjected to acidic conditions, leading to mild degradation.[2] Specifics on the acid concentration, temperature, and duration were not detailed in the provided search results.
-
Alkaline Hydrolysis: The drug underwent extensive degradation in an alkaline medium.[2] Specifics on the base concentration, temperature, and duration were not detailed.
-
Oxidative Degradation: Mild degradation was observed under oxidative stress.[2] Specifics on the oxidizing agent, its concentration, and exposure time were not provided.
-
Photolytic Degradation: The drug was found to be stable when exposed to light.[2]
-
Thermal Degradation: The drug demonstrated stability under thermal stress.[2]
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Logical Relationship of Stability-Indicating Method
Caption: Concept of a stability-indicating method.
References
- 1. Analytical Method Development and Method Validation for this compound in Pharmaceutical Dosage Forms by HPLC Method - IJPRS [ijprs.com]
- 2. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound and Its Related Substances by HPLC [journal11.magtechjournal.com]
Comparative in vitro efficacy of Escitalopram Oxalate and other SSRIs.
An In-Depth Comparison of the In Vitro Efficacy of Escitalopram Oxalate and Other Selective Serotonin Reuptake Inhibitors (SSRIs)
Introduction
Escitalopram, the S-enantiomer of the racemic compound citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) and a cornerstone in the management of major depressive disorder and other psychiatric conditions.[1][2] Its primary therapeutic action is mediated through the potent and specific inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[3][4] Unlike other SSRIs, escitalopram exhibits a unique dual-binding mechanism at the SERT, interacting with both a primary (orthosteric) site and a secondary (allosteric) site. This allosteric interaction is believed to prolong the binding at the primary site, thereby enhancing the inhibition of serotonin reuptake and potentially contributing to its superior efficacy and faster onset of action observed in some clinical studies.[3][5][6][7] This guide provides a comparative overview of the in vitro efficacy of this compound relative to other commonly prescribed SSRIs, supported by experimental data and detailed methodologies.
Comparative In Vitro Efficacy at the Serotonin Transporter
The primary measure of an SSRI's in vitro efficacy is its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for the human serotonin transporter (hSERT). A lower value indicates a higher affinity and greater potency. Escitalopram consistently demonstrates high affinity and potent inhibition of serotonin reuptake in various in vitro assays.
Table 1: Comparative In Vitro Potency of SSRIs for Serotonin Transporter (SERT) Inhibition
| Compound | Inhibition of [3H]5-HT Uptake (IC50, nM) | Binding Affinity (Ki, nM) |
| Escitalopram | 1.1 | 0.88 |
| Citalopram | 2.0 | 1.8 |
| Paroxetine | 0.2 | 0.1 |
| Sertraline | 0.4 | 0.26 |
| Fluoxetine | 6.2 | 2.8 |
| R-Citalopram | 37 | 38 |
Note: Data are compiled from various in vitro studies and may vary slightly between different experimental setups. The values serve as a comparative reference.
Selectivity Profile
An ideal SSRI should exhibit high selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), to minimize off-target effects. Escitalopram is recognized for its high selectivity.
Table 2: In Vitro Selectivity Ratios of SSRIs (Ki for NET or DAT / Ki for SERT)
| Compound | Selectivity for SERT over NET | Selectivity for SERT over DAT |
| Escitalopram | > 3000 | > 7000 |
| Citalopram | > 3000 | > 3000 |
| Paroxetine | ~280 | ~460 |
| Sertraline | ~20 | ~20 |
| Fluoxetine | ~20 | ~100 |
Note: Higher ratios indicate greater selectivity for the serotonin transporter.
Off-Target Receptor Binding
The potential for side effects such as dry mouth, sedation, or cardiovascular changes can often be attributed to the binding of SSRIs to other neurotransmitter receptors. In vitro binding assays show that escitalopram has minimal to non-existent affinity for a wide range of other receptors.[1]
Table 3: Comparative Off-Target Binding Affinity (Ki, nM) of SSRIs
| Compound | Muscarinic M1 | Histamine H1 | Alpha-1 Adrenergic |
| Escitalopram | > 10,000 | > 10,000 | > 10,000 |
| Citalopram | > 10,000 | > 10,000 | > 10,000 |
| Paroxetine | ~20 | > 10,000 | ~200 |
| Sertraline | > 10,000 | > 10,000 | ~400 |
| Fluoxetine | > 1,000 | > 1,000 | > 1,000 |
Note: Higher Ki values indicate lower affinity and a lower likelihood of receptor-mediated side effects.
Experimental Protocols
The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for SERT Affinity
This assay measures the affinity of a drug for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that specifically binds to SERT.
-
Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human SERT (hSERT) gene are cultured and harvested.[8] Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [3H]-Citalopram or another high-affinity SERT ligand is used.
-
Procedure:
-
Cell membrane preparations (containing hSERT) are incubated in the assay buffer with a fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (e.g., escitalopram, paroxetine) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent SERT inhibitor (e.g., imipramine).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Serotonin (5-HT) Reuptake Inhibition Assay
This functional assay measures a drug's ability to inhibit the uptake of serotonin into cells expressing SERT.
-
Cell Line: JAR cells (human placental choriocarcinoma), which endogenously express high levels of SERT, or other suitable cell lines transfected with hSERT are used.[9]
-
Assay Medium: Krebs-Ringer-Henseleit (KRH) buffer.
-
Radiolabeled Substrate: [3H]-Serotonin ([3H]5-HT).
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., escitalopram) for a specified time (e.g., 15-30 minutes) at 37°C.
-
[3H]5-HT is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.
-
The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]5-HT.
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of [3H]5-HT uptake (IC50) is determined by fitting the data to a dose-response curve.
Visualizations
SSRI Mechanism of Action at the Synapse
Caption: General mechanism of SSRIs at the serotonergic synapse.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Orthosteric and Allosteric Binding of Escitalopram
Caption: Dual binding mechanism of Escitalopram at SERT.
Conclusion
In vitro evidence consistently demonstrates that this compound is a potent and highly selective inhibitor of the human serotonin transporter. Its efficacy is distinguished from other SSRIs by a unique allosteric binding mechanism that enhances its inhibitory action at the primary binding site.[3][6] This dual-action model may provide a molecular basis for the clinical observations of its high efficacy and rapid onset of action. Furthermore, its minimal affinity for other neurotransmitter receptors underscores its favorable side-effect profile compared to less selective agents.[1] These in vitro characteristics establish escitalopram as a refined SSRI, providing a clear rationale for its widespread use in clinical practice.
References
- 1. Escitalopram: A New SSRI for the Treatment of Depression in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetic Showdown: Escitalopram Oxalate Nanoparticle Gel Bests Oral Solution for Brain Delivery
A novel intranasal formulation of escitalopram oxalate, delivered as a chitosan nanoparticle in situ gel, demonstrates significantly enhanced brain uptake and prolonged residence time compared to a standard oral solution, according to a recent pharmacokinetic study in Sprague Dawley rats. The findings suggest a promising alternative for more efficient delivery of this widely used antidepressant directly to the central nervous system.
Researchers have found that an intranasally administered this compound-loaded chitosan nanoparticle (CSNP) in situ gel results in a 4.67-fold higher maximum drug concentration (Cmax) in the brain compared to an oral solution.[1][2][3] Furthermore, the total drug exposure in the brain, as measured by the area under the curve (AUC), was 13.31 times greater with the nanoparticle formulation than with the oral solution.[1][2][3] These results highlight the potential of the nanoparticle-based intranasal route to bypass the extensive hepatic metabolism that limits the oral bioavailability of escitalopram.[1][2][3]
The study also revealed a delayed time to reach maximum concentration (Tmax) in the brain for the nanoparticle gel (6 hours) compared to the oral solution (3 hours).[4] This suggests a more sustained release of the drug into the brain tissue from the nanoparticle formulation. The mean residence time (MRT) of the drug in the brain was also noted to be higher for the CSNPs in situ gel, further indicating a prolonged therapeutic effect.[1][2][3]
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of the this compound nanoparticle in situ gel and the oral solution in both the brain and plasma of Sprague Dawley rats.
Brain Pharmacokinetics
| Parameter | Escitalopram Nanoparticle In Situ Gel (Intranasal) | Escitalopram Oral Solution |
| Cmax (µg/mL) | 1.45[4] | 0.31[4] |
| Tmax (h) | 6[4] | 3[4] |
| AUC0-12 (µg.h/mL) | 13.31-fold higher than oral solution[1][2][3] | - |
| MRT (h) | Higher than oral solution[1][2][3] | - |
Plasma Pharmacokinetics
| Parameter | Escitalopram Nanoparticle In Situ Gel (Intranasal) | Escitalopram Oral Solution |
| Cmax (µg/mL) | 0.40 | Data not available in the provided sources. |
| Tmax (h) | - | Data not available in the provided sources. |
| AUC0-12 (µg.h/mL) | - | Data not available in the provided sources. |
| MRT (h) | - | Data not available in the provided sources. |
Experimental Protocols
The in vivo pharmacokinetic study was conducted using male Sprague Dawley rats. The detailed methodologies for the key experiments are outlined below.
Nanoparticle and In Situ Gel Preparation
The this compound-loaded chitosan nanoparticles were prepared using the ionic gelation method.[1][2][3] These optimized nanoparticles, with a particle size of approximately 189 nm, were then incorporated into a pH-sensitive in situ gel composed of Carbopol 940 and HPMC K4M for intranasal administration.[1][2][3]
In Vivo Pharmacokinetic Study
The study was approved by the Institutional Animal Ethical Committee and involved male Sprague Dawley rats weighing between 200-250g. The animals were divided into three groups of six rats each:[4]
-
Group 1: Received an intranasal dose of the escitalopram-loaded chitosan nanoparticle in situ gel (equivalent to 0.101 mg of escitalopram).[4]
-
Group 2: Received an oral dose of an escitalopram suspension (1.01 mg).[4]
-
Group 3: Received an intranasal dose of a standard escitalopram solution (0.101 mg).[4]
Following administration, biological samples (blood and brain tissue) were collected at predetermined time points.
Drug Concentration Analysis
The concentration of escitalopram in the plasma and brain homogenates was quantified using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the in vivo pharmacokinetic study.
Caption: Experimental workflow for the in vivo pharmacokinetic study.
References
- 1. Frontiers | this compound-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation [frontiersin.org]
- 2. This compound-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation [frontiersin.org]
- 4. This compound-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Escitalopram Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Escitalopram Oxalate, a widely used selective serotonin reuptake inhibitor (SSRI). The objective is to offer a comprehensive overview of the performance and experimental protocols of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from published studies.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the quantitative performance characteristics of different validated methods for this compound analysis.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile:Acetate buffer (pH 4.6) (30:70)[1] | Acetonitrile:Methanol:OPA buffer (pH 6) (20:25:55)[2] | Acetonitrile:Potassium dihydrogen orthophosphate (60:40)[3] | Buffer:Acetonitrile:Methanol (670:280:50)[4] |
| Column | Inertsil C8 (4.6 x 250 mm, 5 µm)[1] | C18 (250 x 4.6 mm, 5 µm)[2] | C18 (250 x 4.6 mm)[3] | Inertsil ODS-2 (250 x 4.6 mm, 5µm)[4] |
| Detection Wavelength | 239 nm[1] | 220 nm[2] | 254 nm[3] | 238 nm[4] |
| Linearity Range | 10-800 µg/mL[1] | 10-50 µg/mL[2] | 20-120 µg/mL[3] | 50-200 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9999[1] | >0.99[2] | >0.99[3] | Not Reported |
| LOD | 0.94 ng[1] | Not Reported | 0.085 µg/mL[3] | Not Reported |
| LOQ | Not Reported | Not Reported | 0.283 µg/mL[3] | Not Reported |
| Accuracy (% Recovery) | Not Reported | Not Reported | 99.8%[3] | Not Reported |
| Precision (%RSD) | 0.39% (Intra-day), 0.77% (Inter-day)[1] | <2%[2] | <2%[3] | Not Reported |
Table 2: UV-Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent/Medium | Phosphate buffer (pH 7.4)[5] | Methanol:Phosphate buffer (pH 7.4) [1:1][5] | Methanol:Distilled Water (1:3)[6] | Methanol:0.1N HCl (1:2)[6] |
| Detection Wavelength (λmax) | Not Reported | Not Reported | 243 nm[6] | 240 nm[6] |
| Linearity Range | 1-24 µg/mL[5] | 1-24 µg/mL[5] | 1-24 µg/mL[6] | 1-24 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9998[5] | 0.9998[5] | 0.9998[6] | 0.9998[6] |
| LOD | 0.348 µg/mL[5] | 0.273 µg/mL[5] | 0.348 µg/mL[6] | 0.273 µg/mL[6] |
| LOQ | 1.046 µg/mL[5] | 0.823 µg/mL[5] | 1.046 µg/mL[6] | 0.823 µg/mL[6] |
| Accuracy (% Recovery) | High[5] | High[5] | High[6] | High[6] |
| Precision (%RSD) | < 2%[5] | < 2%[5] | < 2%[6] | < 2%[6] |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Parameter | Method 1 | Method 2 |
| Mobile Phase | Chloroform:Methanol (4:6 v/v)[7][8] | Toluene:Acetone:Ethanol:Ammonia (5:1:1:0.2 v/v/v/v)[9] |
| Stationary Phase | Silica gel 60 F254 aluminum plates[7][8] | TLC aluminum plates precoated with silica gel 60F-254[9] |
| Detection Wavelength | 254 nm[7][8] | 239 nm[9] |
| Linearity Range | 3-7 µ g/spot [7][8] | 200–1200 ng/spot[9] |
| Correlation Coefficient (r²) | 0.998[7][8] | 0.9987[9] |
| LOD | 500 ng/spot[7][8] | 20 ng/spot[9] |
| LOQ | 1000 ng/spot[7][8] | 50 ng/spot[9] |
| Accuracy (% Recovery) | Not Reported | Not Reported |
| Precision (%RSD) | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
HPLC Method 1 Protocol[1]
-
Chromatographic Conditions:
-
Column: Inertsil C8 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and acetate buffer solution in a 30:70 ratio. The acetate buffer is prepared by dissolving 1 g of sodium acetate and 6 mL of triethylamine in 1000 mL of water, with the pH adjusted to 4.6 using acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 239 nm.
-
Column Temperature: 40 °C.
-
-
Standard Solution Preparation:
-
A standard stock solution of this compound is prepared and diluted to achieve concentrations within the linear range of 10-800 μg·mL-1.
-
-
Sample Preparation:
-
For tablet dosage forms, a representative sample is accurately weighed, dissolved in a suitable solvent, and diluted to fall within the calibrated range.
-
UV-Spectrophotometric Method 2 Protocol[5]
-
Solvent Medium Preparation:
-
A 1:1 mixture of Methanol and Phosphate buffer (pH 7.4) is used as the solvent.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh 25 mg of this compound and transfer it to a 25 ml volumetric flask.
-
Add 20 ml of the solvent medium, shake for 5 minutes, and sonicate for 5 minutes to dissolve completely.
-
Make up the volume to 25 ml to obtain a concentration of 1 mg/ml.
-
-
Working Standard Solution and Calibration Curve:
-
Prepare a working standard solution of 0.1 mg/ml by diluting the stock solution.
-
From the working standard, prepare a series of dilutions to cover the concentration range of 1-24 µg/ml.
-
Measure the absorbance of these solutions at the determined λmax against a solvent blank.
-
-
Sample Preparation from Tablets:
-
Weigh and powder ten tablets.
-
Transfer a quantity of powder equivalent to 50 mg of this compound into a 100 ml volumetric flask.
-
Add the solvent medium, shake for 1 hour, and sonicate for 30 minutes.
-
Make up the volume and filter the solution.
-
Dilute the filtrate appropriately to obtain a concentration within the linear range.
-
HPTLC Method 2 Protocol[9]
-
Chromatographic Conditions:
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.
-
Mobile Phase: A mixture of toluene, acetone, ethanol, and ammonia in the ratio of 5:1:1:0.2 (v/v/v/v).
-
Chamber Saturation: The TLC chamber is saturated with the mobile phase for 20 minutes.
-
-
Standard Solution Preparation:
-
Prepare a standard stock solution of this compound in methanol.
-
Apply different volumes of the standard solution to the HPTLC plate to obtain a concentration range of 200–1200 ng/spot.
-
-
Sample Preparation from Tablets:
-
Weigh and powder twenty tablets.
-
Transfer an amount of powder equivalent to the labeled claim into a 100 mL volumetric flask containing 50 mL of methanol.
-
Sonicate for 30 minutes and dilute to 100 mL with methanol.
-
Centrifuge the solution, and the supernatant is used for analysis.
-
Apply an appropriate volume of the sample solution to the TLC plate.
-
-
Development and Densitometric Analysis:
-
Develop the plate in the saturated chamber.
-
After development, air dry the plate and perform densitometric analysis in absorbance mode at 239 nm.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound quantification using HPLC.
Caption: Workflow for UV-Spectrophotometric quantification of Escitalopram.
Caption: HPTLC workflow for this compound analysis.
References
- 1. Determination of this compound and Its Related Substances by HPLC [journal11.magtechjournal.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijprs.com [ijprs.com]
- 5. ajprd.com [ajprd.com]
- 6. ijnrd.org [ijnrd.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative analysis of Escitalopram versus Citalopram in preclinical models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of escitalopram and its racemic parent, citalopram. The following sections detail their pharmacological, pharmacokinetic, and behavioral characteristics, supported by experimental data from various preclinical models.
Executive Summary
Citalopram is a racemic mixture of two enantiomers, S-citalopram (escitalopram) and R-citalopram.[1] Preclinical evidence consistently demonstrates that the pharmacological activity of citalopram resides almost exclusively in the S-enantiomer, escitalopram.[2] Escitalopram exhibits higher potency and selectivity for the serotonin transporter (SERT) compared to citalopram.[3] Furthermore, the R-enantiomer in the racemic mixture has been shown to counteract the effects of the S-enantiomer, potentially leading to a less favorable preclinical profile for citalopram compared to pure escitalopram.[1]
Data Presentation
In Vitro Binding and Functional Assays
The primary mechanism of action for both escitalopram and citalopram is the inhibition of the serotonin transporter (SERT). Escitalopram demonstrates a significantly higher affinity for SERT compared to both citalopram and, particularly, the R-citalopram enantiomer.
| Compound | SERT Binding Affinity (Ki, nM) | Reference |
| Escitalopram (S-Citalopram) | 0.8 - 1.1 | [3] |
| Citalopram (Racemic) | ~1.8 | [2] |
| R-Citalopram | ~30-40 fold lower than Escitalopram | [3] |
A key differentiator in the pharmacology of these compounds is their interaction with an allosteric site on the SERT. Escitalopram binds to this allosteric site, which is believed to stabilize its binding to the primary (orthosteric) site, thereby prolonging the inhibition of serotonin reuptake.[3] In contrast, R-citalopram also binds to this allosteric site but in a manner that antagonizes the binding of escitalopram.[1]
In Vivo Behavioral Models
The differential pharmacology of escitalopram and citalopram translates to differences in potency and efficacy in animal models of depression and anxiety.
| Behavioral Test | Animal Model | ED50 (mg/kg) - Escitalopram | ED50 (mg/kg) - Citalopram | Reference |
| Suppression of 5-HT Neuronal Firing | Rat | 0.058 | 0.254 | [4] |
| Chronic Mild Stress | Rat | 5 (faster onset) | 10 | [5] |
ED50: The dose that produces 50% of the maximal effect.
Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Escitalopram | Citalopram | Reference |
| Bioavailability (F%) | ~80% | ~80% | [3][6] |
| Time to Maximum Concentration (Tmax) | ~3-4 hours | ~1-4 hours | [6] |
| Half-life (t1/2) | ~27-32 hours | ~35 hours | [3][6] |
Experimental Protocols
Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the serotonin transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human SERT (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., cortex).
-
Radioligand Binding: A radiolabeled ligand with high affinity for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55) is incubated with the membrane preparation.
-
Competition Assay: The radioligand is co-incubated with increasing concentrations of the test compound (escitalopram or citalopram).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure extracellular serotonin levels in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized rat.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's membrane, is collected at regular intervals.
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Forced Swim Test (Mouse)
Objective: To assess antidepressant-like activity by measuring the immobility of mice in an inescapable water cylinder.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-swim session 24 hours before the test.
-
Drug Administration: The test compound is administered at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session: On the test day, mice are placed in the cylinder for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the session is recorded.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (Rat)
Objective: To evaluate anxiolytic-like effects based on the rat's natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Drug Administration: The test compound is administered at a specified time before the test.
-
Test Procedure: The rat is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
-
Data Recording: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Mandatory Visualization
Caption: Mechanism of SERT Inhibition.
Caption: Forced Swim Test Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Rise of escitalopram and the fall of citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Escitalopram (S-enantiomer of citalopram): clinical efficacy and onset of action predicted from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
Escitalopram Oxalate's Synergistic Cytotoxicity in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Escitalopram Oxalate when used in combination with other therapeutic agents. Emerging research suggests that Escitalopram, a well-known selective serotonin reuptake inhibitor (SSRI), may potentiate the anticancer effects of certain chemotherapeutic and immunotherapeutic drugs. This document synthesizes experimental data, details methodologies, and visualizes key pathways to support further investigation in this promising area of drug repurposing.
I. Comparative Analysis of Cytotoxic Effects
Recent in vitro studies have demonstrated that this compound in combination with various anticancer agents can lead to synergistic cytotoxic effects against several cancer cell lines. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of the drug combinations, experimental models, and observed outcomes.
Table 1: Synergistic Cytotoxicity of this compound with Etoposide in Lung Cancer Cells [1][2][3]
| Cell Line | Drug Combination (Concentration) | Incubation Time (h) | % Cell Death (Combination) | Key Findings |
| A549 (Wild-Type Lung Cancer) | ET (½ IC50) + ES (½ IC50) | 24 | 57.55% | Synergistic effect observed.[2][3] |
| A549/90E (Etoposide-Resistant Lung Cancer) | ET (½ IC50) + ES (½ IC50) | 24 | 51.94% | Escitalopram helps overcome Etoposide resistance.[1][2][3] |
| BEAS-2B (Normal Bronchial Epithelium) | ET (½ IC50) + ES (½ IC50) | 24 | - | Antagonistic effect, suggesting selectivity for cancer cells.[2][3] |
ET: Etoposide; ES: this compound. IC50 values for ET and ES in A549 cells after 24h were 48.67 µg/mL and 51.6 µg/mL, respectively.[2][3]
Table 2: Synergistic Cytotoxicity of this compound with 5-Fluorouracil in Gastric Cancer Cells [4]
| Cell Line | Drug Combination (Concentration) | Incubation Time (h) | Outcome |
| SNU-1 (Gastric Cancer) | 5-FU (0.01 mM) + Escitalopram (0.02 mM) | 24 | Synergistic inhibition of cell proliferation.[4] |
| SNU-1 (Gastric Cancer) | 5-FU (0.01 mM) + Escitalopram (0.06 mM) | 24 | Synergistic inhibition of cell proliferation.[4] |
| SNU-1 (Gastric Cancer) | 5-FU (0.001 mM) + Escitalopram (0.02 or 0.06 mM) | 48 | Synergistic inhibition of cell proliferation.[4] |
| SNU-1 (Gastric Cancer) | 5-FU (0.01 mM) + Escitalopram (0.02, 0.06, or 0.2 mM) | 48 | Synergistic inhibition of cell proliferation.[4] |
5-FU: 5-Fluorouracil
Table 3: Synergistic Cytotoxicity of this compound with Nivolumab in Liver Cancer Cells [5]
| Cell Line | Drug Combination (Concentration) | Incubation Time (h) | Outcome |
| HepG2 (Liver Cancer) | Escitalopram (50 µM) + Nivolumab (20 µM) | 24 | Synergistic inhibition of cell survival.[5] |
| HepG2 (Liver Cancer) | Escitalopram (75 µM) + Nivolumab (5 µM) | 24 | Synergistic inhibition of cell survival.[5] |
| HepG2 (Liver Cancer) | Escitalopram (75 µM) + Nivolumab (20 µM) | 24 | Synergistic inhibition of cell survival.[5] |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies evaluating the cytotoxic effects of this compound combinations.
1. Cell Culture and Treatment
-
Cell Lines: Human lung cancer (A549), etoposide-resistant lung cancer (A549/90E), normal human bronchial epithelium (BEAS-2B), human gastric cancer (SNU-1), and human liver cancer (HepG2) cells were used.[1][4][5]
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Drug Preparation: this compound, Etoposide, 5-Fluorouracil, and Nivolumab were dissolved in suitable solvents (e.g., DMSO) to create stock solutions, which were then diluted to the desired concentrations in the culture medium for experiments.
-
Treatment: Cells were seeded in multi-well plates and, after reaching a certain confluency, were treated with the drugs alone or in combination for specified durations (e.g., 24, 48, 72 hours).[3][4]
2. Cytotoxicity Assays
-
CCK-8 (Cell Counting Kit-8) / XTT Assay:
-
Cells were seeded in 96-well plates.[4]
-
After drug treatment, the medium was replaced with a fresh medium containing the CCK-8 or XTT solution.[4]
-
Plates were incubated for a specified period (e.g., 4 hours).[4]
-
The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Cell viability was calculated as a percentage relative to the untreated control cells.[3]
-
-
Trypan Blue Exclusion Assay:
-
Cells were harvested after drug treatment.
-
The cell suspension was mixed with an equal volume of trypan blue solution.
-
Viable (unstained) and non-viable (blue) cells were counted using a hemocytometer.
-
-
Neutral Red Assay:
-
After drug treatment, cells were incubated with a medium containing neutral red dye.
-
The cells were then washed, and the incorporated dye was extracted.
-
The absorbance of the extracted dye was measured to determine cell viability.
-
3. Apoptosis Assays
-
Annexin V-FITC/PI Staining:
-
Cells were collected after drug treatment.
-
They were washed and resuspended in an annexin-binding buffer.[4]
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.[4]
-
After incubation in the dark, the cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Cells were treated with the drug combinations.
-
A fluorescent dye (e.g., JC-1) was added to the cells.
-
The change in fluorescence, indicating mitochondrial membrane depolarization, was measured by flow cytometry or a fluorescence microscope.
-
4. Protein Expression Analysis (ELISA)
-
Procedure:
III. Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows described in the cited research.
Caption: General experimental workflow for evaluating drug-induced cytotoxicity.
Caption: Signaling pathway for Escitalopram and Etoposide-induced apoptosis.
References
- 1. Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer [mdpi.com]
- 2. Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of the Combinational Use of this compound and 5-Fluorouracil on the Inhibition of Gastric Cancer SNU-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a selective serotonin reuptake inhibitor, exhibits cytotoxic and apoptotic effects in glioma C6 cells | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
Comparative Dissolution Profiles of Escitalopram Oxalate Tablet Formulations: An In-Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro dissolution profiles of various escitalopram oxalate tablet formulations. Escitalopram, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder. The therapeutic efficacy of solid oral dosage forms is significantly influenced by their dissolution characteristics, which govern the rate and extent of drug absorption. This document summarizes key experimental data from multiple studies to facilitate a scientific comparison of different formulations.
Executive Summary
Experimental Protocols
The dissolution studies cited in this guide adhere to standardized pharmacopeial methods. The most common methodologies are detailed below.
Standardized Dissolution Testing for Immediate-Release Tablets (FDA & USP)
This protocol is based on the recommendations from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2]
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).[1][2]
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 50 revolutions per minute (rpm) or 75 rpm.[1][2]
-
Sampling Times: Aliquots are typically withdrawn at 10, 20, 30, and 45 minutes.[3]
-
Analytical Method: The concentration of dissolved escitalopram is determined by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Multi-pH Dissolution Profile for Bioequivalence Studies
To compare product performance under various physiological conditions, dissolution profiles are often generated in multiple media.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling Times: Multiple time points are taken to characterize the dissolution profile, such as 5, 10, 15, 30, 45, and 60 minutes.
-
Analytical Method: Quantification of dissolved escitalopram is performed using a validated HPLC method.
Data Presentation
The following tables summarize the quantitative dissolution data from various studies on this compound tablet formulations.
Table 1: Dissolution of Orally Disintegrating Tablets (ODTs) in 0.1 N HCl
| Formulation Code | Superdisintegrant Combination | % Drug Released at 5 min | % Drug Released at 10 min | % Drug Released at 15 min | % Drug Released at 30 min |
| F1 | Crosspovidone XL (2.5%) & L-HPC (2.5%) | 85.34 | 89.91 | 94.23 | 98.83 |
| F2 | Crosspovidone XL (5%) & L-HPC (5%) | 88.12 | 92.45 | 96.78 | 102.14 |
| F3 | Kyron T-314 (2.5%) & L-HPC (2.5%) | 89.23 | 93.56 | 98.12 | 102.27 |
| F4 | Kyron T-314 (5%) & L-HPC (5%) | 90.45 | 95.12 | 99.87 | 101.47 |
| F5 | Crosspovidone XL (2.5%) & Kyron T-314 (2.5%) | 91.23 | 96.34 | 100.12 | 101.02 |
| F6 | Crosspovidone XL (5%) & Kyron T-314 (5%) | 92.67 | 97.89 | 101.34 | 101.22 |
| F7 | Prosolv ODT | 93.12 | 98.23 | 101.78 | 102.75 |
| F8 | Mannitol SD 200 & Crosspovidone XL (10%) | 94.56 | 99.12 | 102.34 | 101.79 |
| F9 | Mannitol SD 200 & Kyron T-314 (10%) | 95.87 | 100.23 | 102.89 | 103.75 |
Data adapted from a study on the formulation and in-vitro evaluation of this compound orally disintegrating tablets. The dissolution was performed in USP Apparatus Type II (paddle) with 0.1 N Hydrochloric acid as the medium.[5]
Table 2: Comparative Dissolution of Generic vs. Reference Product in Multiple Media
| Formulation | Dissolution Medium (pH) | % Drug Dissolved at 2 hours |
| Generic (Test Product) | 1.2 (0.1 M HCl) | 96.0 |
| Reference Product | 1.2 (0.1 M HCl) | Not Reported |
| Generic (Test Product) | 4.5 (Phosphate Buffer) | 97.7 |
| Reference Product | 4.5 (Phosphate Buffer) | Not Reported |
| Generic (Test Product) | 6.8 (Phosphate Buffer) | 90.8 |
| Reference Product | 6.8 (Phosphate Buffer) | Not Reported |
This data is from a bioequivalence study comparing a test (generic) and a reference (innovator) formulation of this compound 20 mg tablets. The study mentions that dissolution profiles were evaluated in these three media.[4]
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships in the dissolution testing of this compound tablets.
References
A Comparative Guide to the Bioequivalence of Generic Escitalopram Oxalate Formulations
This guide provides a comprehensive comparison of generic and brand-name escitalopram oxalate formulations, focusing on their bioequivalence. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental data and protocols used in these assessments.
Escitalopram, the S-enantiomer of citalopram, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder and generalized anxiety disorder.[1] Its therapeutic action is attributed to the potentiation of serotonergic activity in the central nervous system by inhibiting the reuptake of serotonin (5-HT).[2] The bioequivalence of generic formulations is a critical factor in ensuring therapeutic interchangeability with the reference product, Lexapro®.
In Vitro Dissolution Studies
Dissolution testing is a crucial in vitro method to predict the in vivo performance of a drug product. For this compound tablets, the United States Pharmacopeia (USP) outlines specific conditions for this test.[3]
Experimental Protocol: Dissolution Testing
The dissolution profile of this compound tablets is typically evaluated using the USP Apparatus II (paddle method).[4] The test is conducted in 900 mL of 0.1 N hydrochloric acid (HCl) as the dissolution medium, maintained at a temperature of 37 ± 0.5°C.[5] The paddle speed is generally set at 50 or 75 rpm.[5] Samples are withdrawn at specified time intervals (e.g., 5, 10, 15, and 30 minutes) and analyzed for drug content, often by UV-Visible Spectrophotometry at a wavelength of 238 nm.[4][5] To maintain sink conditions, the withdrawn volume is replaced with fresh dissolution medium.[4]
dot
In Vivo Bioequivalence Studies
In vivo bioequivalence studies are conducted in healthy human volunteers to compare the rate and extent of absorption of a generic drug product to the reference product. These studies are typically designed as randomized, crossover studies.
Experimental Protocol: In Vivo Bioequivalence Study
A standard bioequivalence study for this compound involves a single-dose, two-treatment, two-period, two-sequence crossover design in healthy adult volunteers.[1][6] A washout period of at least one week, and often longer (e.g., 14 or 21 days), separates the two treatment periods.[1][6][7] Following an overnight fast, subjects receive a single oral dose of either the test or reference this compound tablet (commonly 20 mg) with a standardized volume of water.[1][8]
Blood samples are collected at predetermined time points before and after drug administration, for instance, up to 96 or 168 hours post-dose.[1][6] Plasma is separated from these samples and stored frozen until analysis. The concentration of escitalopram in the plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][6][7]
dot
Pharmacokinetic Data Comparison
The bioequivalence between two formulations is determined by comparing key pharmacokinetic parameters. The 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) must fall within the acceptance range of 80.00% to 125.00%.[6]
| Parameter | Description |
| Cmax | Maximum observed plasma concentration of the drug. |
| Tmax | Time to reach Cmax. |
| AUC0-t | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC0-∞ | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | Elimination half-life of the drug. |
Table 1: Key Pharmacokinetic Parameters for Bioequivalence Assessment.
The following tables summarize the pharmacokinetic data from comparative studies of generic (Test) and brand-name (Reference) this compound formulations.
Study 1: 20 mg this compound Tablets [1]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Tmax (h) | 3.0 ± 1.9 | 4.5 ± 2.3 |
| Cmax (ng/mL) | 14.5 ± 5.9 | 15.7 ± 7.3 |
| AUC0-96 (ng·h/mL) | 612.7 ± 207.6 | 740.9 ± 354.0 |
In this study, the 90% confidence intervals for the ratio of Cmax were 91.7% to 107.4%, and for AUC0-96 were 94.6% to 103.1%, both falling within the bioequivalence acceptance criteria.[1]
Study 2: 10 mg this compound Tablets [7]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Tmax (h) | 4.3 ± 1.8 | 4.1 ± 1.5 |
| Cmax (ng/mL) | 9.85 ± 1.79 | 9.92 ± 2.14 |
| AUC0-t (ng·h/mL) | 401.33 ± 120.61 | 385.42 ± 117.73 |
| AUC0-∞ (ng·h/mL) | 428.40 ± 140.25 | 413.73 ± 144.81 |
| t1/2 (h) | 36.30 ± 8.93 | 36.70 ± 9.99 |
The 90% confidence intervals for AUC and Cmax in this study were within the 80%-125% range, demonstrating bioequivalence.[7]
Mechanism of Action: SSRI Signaling Pathway
Escitalopram selectively inhibits the serotonin transporter (SERT) protein located on the presynaptic neuron. This blockage prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.[2]
dot
Conclusion
Based on the presented experimental data from multiple studies, generic formulations of this compound have consistently demonstrated bioequivalence to the reference product. The pharmacokinetic profiles, including the rate and extent of absorption, are comparable, falling within the stringent regulatory requirements for bioequivalence. These findings support the interchangeability of the tested generic and brand-name this compound products.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. uspnf.com [uspnf.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. Comparison of Bioavailability and Bioequivalence of Generic and Brand Name Formulations of this compound Tablets in Healthy Chinese Population Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence study of this compound formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Safety Operating Guide
Proper Disposal of Escitalopram Oxalate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Escitalopram Oxalate is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to ensure compliance with regulations and to prevent the release of pharmacologically active compounds into the environment. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound from a laboratory setting.
I. Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which oversees hazardous waste management through the Resource Conservation and Recovery Act (RCRA), and in some cases, the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] It is important to note that while Escitalopram is a psychoactive substance, it is not currently listed as a federally controlled substance in the U.S. and therefore, DEA regulations for controlled substance disposal do not typically apply. However, state and local regulations may be more stringent than federal laws and must always be consulted.[1]
II. Waste Characterization
Before disposal, a formal waste characterization must be performed. Based on available Safety Data Sheets (SDS), pure, unused this compound is not typically classified as a federally listed hazardous waste under RCRA.[4] It does not meet the criteria for ignitability, corrosivity, or reactivity. However, it is designated as "Harmful if swallowed or in contact with skin."[4][5]
Waste containing this compound may be considered hazardous if it is mixed with a listed hazardous solvent or exhibits a hazardous characteristic. The generator of the waste is ultimately responsible for making a proper waste determination.[6]
III. Step-by-Step Disposal Procedure for this compound
The recommended and most environmentally sound method for disposing of this compound is through high-temperature incineration by a licensed hazardous waste management company.
Step 1: Segregation and Collection
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[8]
Step 2: Labeling
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s) (e.g., "Toxic," "Harmful if Swallowed")
-
The date accumulation started.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage
-
Store waste containers in a designated, secure satellite accumulation area within or near the laboratory.
-
Ensure containers are tightly closed except when adding waste.[9]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
The EHS department will work with a licensed hazardous waste disposal company that will transport the waste for final treatment, typically high-temperature incineration.[8]
Step 5: Empty Container Disposal
-
Under RCRA, a container that held a non-acute hazardous waste is considered "empty" if all wastes have been removed using common practices and no more than one inch of residue remains.[7]
-
For containers that held this compound, it is best practice to triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6][7]
-
Once properly cleaned and all labels are defaced or removed, the container may be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policy.[6][7]
IV. Prohibited Disposal Methods
-
Sewer Disposal: Do not dispose of this compound down the drain. Psychoactive substances can persist in wastewater, are often not effectively removed by standard treatment processes, and can have adverse effects on aquatic ecosystems.[10]
-
Regular Trash Disposal: Unused or bulk quantities of this compound should not be disposed of in the regular trash. This is to prevent environmental contamination and potential diversion.
V. Quantitative Data for Disposal
While specific disposal parameters for this compound are not widely published, general quantitative data for the disposal of pharmaceutical waste via incineration are established.
| Parameter | Value | Source(s) |
| Recommended Disposal Method | High-Temperature Incineration | |
| Typical Operating Temperature | 850°C - 1200°C | [5][7][11] |
| Minimum Combustion Temperature | 850°C for at least 2 seconds | [11] |
| Ideal Temperature for Pharmaceuticals | >1200°C |
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for proper laboratory disposal of this compound.
Experimental Protocols
The disposal procedures outlined are based on regulatory requirements and established safety protocols rather than specific, cited laboratory experiments. The primary "experimental" work related to this topic involves environmental fate and degradation studies, which analyze the persistence and breakdown of the compound in the environment.
Example of an Environmental Fate Study Protocol (Summarized):
-
Photodegradation Analysis: A study on the photodegradation of Escitalopram in water involved preparing aqueous solutions of the compound at a specific concentration (e.g., 10.0 mg/L).[1] These solutions were then exposed to simulated solar radiation. Samples were collected at various time intervals to monitor the degradation kinetics. The concentration of Escitalopram and the formation of its transformation products were analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1] Such studies demonstrate that the compound can degrade in the environment, forming various byproducts, underscoring the importance of preventing its release into waterways.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Escitalopram - Janusinfo.se [janusinfo.se]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Download [lf-public.deq.utah.gov:443]
- 7. bionicsscientific.com [bionicsscientific.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Presence, removal, and risks of psychopharmaceuticals in wastewater streams | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
Safeguarding Your Research: A Guide to Handling Escitalopram Oxalate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Escitalopram Oxalate, a selective serotonin reuptake inhibitor. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powder form, a comprehensive approach to personal protection is necessary to avoid contact, inhalation, and ingestion. The required PPE is detailed below.
Eye/Face Protection:
-
Safety Glasses with Side Shields: Wear safety glasses that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][3]
-
Goggles/Face Shield: If the work environment involves dusty conditions, or if there is a potential for direct contact with dusts, mists, or aerosols, wear appropriate goggles or a full-face shield.[2][4]
Skin Protection:
-
Gloves: Chemical-resistant, impervious gloves are required.[2][3][4] Always wash hands thoroughly with soap and water after handling the substance and before eating, drinking, or smoking.[1][2][3][5]
-
Protective Clothing: A lab coat is standard. For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be used to prevent skin contact.[2][4][6] Contaminated clothing should be removed immediately and washed before reuse.[2][3][7]
Respiratory Protection:
-
For Powder/Dust: When handling the solid form where dust may be generated, use a NIOSH-approved respirator or an alternate approved dust mask (e.g., N95 or P1 type).[1][2][3]
-
For Solutions/Tablets: Respiratory protection is generally not required under normal conditions of use with adequate ventilation.[1][5][7]
-
General Ventilation: Always work in a well-ventilated area.[4][7][8][9] For handling powders, use a chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed.[1][8]
Occupational Exposure Limits
Currently, no specific occupational exposure limit values have been established for this compound by major regulatory bodies.[1][3][4][9] General industrial hygiene practices should be followed to minimize exposure.[1][3]
| Substance | Agency | Exposure Limit |
| This compound | OSHA | Not Established |
| ACGIH | Not Established | |
| NIOSH | Not Established |
Procedural Guidance: Handling and Disposal Protocols
Safe Handling Protocol:
-
Preparation: Read the Safety Data Sheet (SDS) thoroughly before beginning work. Ensure a safety shower and eye wash station are accessible.[4]
-
Engineering Controls: Work in a well-ventilated area. When handling powder, use a chemical fume hood or local exhaust ventilation to control dust.[1][8]
-
Donning PPE: Put on all required personal protective equipment as detailed above.
-
Handling the Substance:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][9] The recommended storage temperature for the powder is often 2-8°C.[1]
-
Hygiene: After handling, wash hands and face thoroughly.[3] Apply preventive skin protection.[3]
Accidental Release and Spill Cleanup Protocol:
-
Evacuate & Secure: Evacuate non-essential personnel from the danger area. Ensure adequate ventilation.[3][4]
-
Avoid Inhalation & Contact: Do not breathe in dust. Avoid contact with the substance.[3][6]
-
Containment: Prevent the spill from entering drains, surface water, or ground water.[1][3][4][10] Cover drains if necessary.[3]
-
Cleanup:
-
For Solid Spills (Powder): Moisten the dust with water to prevent it from becoming airborne.[2] Use dry cleanup procedures; sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal.[1][2][6] Vacuum cleaners must be fitted with a HEPA filter.[6]
-
For Liquid Spills (Solutions): Absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4]
-
-
Decontamination: Clean the affected area thoroughly. Decontaminate surfaces and equipment, possibly by scrubbing with alcohol.[4]
-
PPE Removal: Use appropriate techniques to remove potentially contaminated clothing and PPE.
Waste Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Waste should be sent to an approved waste disposal plant.[3]
-
Empty containers may retain product residue and should be handled as hazardous waste.[6] Do not cut, drill, grind, or weld on or near such containers.[6]
Workflow for Accidental Spill Response
The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.
Caption: Workflow for handling an accidental spill of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. usa.cipla.com [usa.cipla.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound|219861-08-2|MSDS [dcchemicals.com]
- 5. paipharma.com [paipharma.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. media.allergan.com [media.allergan.com]
- 8. documents.tocris.com [documents.tocris.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





